JC124
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYPQRJNQPYTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JC124: A Technical Guide to its Mechanism of Action as a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC124 is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its effects on the NLRP3 signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays used to characterize its function. While initial inquiries may have suggested a role in cancer, current scientific literature primarily establishes this compound's mechanism as a regulator of inflammation, with significant therapeutic potential in neurodegenerative and inflammatory diseases.
Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome
This compound exerts its therapeutic effects by directly targeting and inhibiting the activation of the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response. The activation of this inflammasome is a key driver of inflammation through the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).
The mechanism of this compound involves the suppression of several key steps in the NLRP3 inflammasome activation cascade:
-
Inhibition of NLRP3 Inflammasome Assembly: this compound has been shown to block the formation of the active inflammasome complex.
-
Suppression of ASC Oligomerization: A critical step in inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This compound interferes with this process.
-
Reduction of Caspase-1 Activation: By preventing inflammasome assembly, this compound inhibits the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.
-
Decreased Pro-inflammatory Cytokine Production: The ultimate downstream effect of this compound's inhibition of the NLRP3 inflammasome is a significant reduction in the cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Quantitative Data
The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 (IL-1β release) | 3.25 µM | J774A.1 macrophages | LPS/ATP-stimulated |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the points of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes how to induce NLRP3 inflammasome activation in macrophages and assess the inhibitory effect of this compound.
1. Cell Culture and Priming:
- Culture J774A.1 or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
- Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
2. This compound Treatment and Inflammasome Activation:
- Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
- Induce NLRP3 inflammasome activation by adding 5 mM ATP for 30-60 minutes.
3. Sample Collection and Analysis:
- Collect the cell culture supernatants to measure secreted IL-1β.
- Lyse the cells to prepare protein extracts for Western blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
1. Plate Preparation:
- Coat a 96-well ELISA plate with a capture antibody specific for mouse IL-1β overnight at 4°C.
- Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
2. Sample and Standard Incubation:
- Add diluted cell culture supernatants and a serial dilution of recombinant mouse IL-1β standard to the wells.
- Incubate for 2 hours at room temperature.
3. Detection:
- Wash the plate and add a biotinylated detection antibody specific for mouse IL-1β. Incubate for 1 hour.
- Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
- Wash the plate and add a TMB substrate solution.
- Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.
Western Blotting for NLRP3, ASC, and Caspase-1
1. Protein Extraction and Quantification:
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against NLRP3, ASC, and caspase-1 (p20 subunit for active form) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
In Vivo Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of traumatic brain injury (TBI).
Conclusion
This compound is a specific and potent inhibitor of the NLRP3 inflammasome. Its mechanism of action is well-characterized and involves the disruption of inflammasome assembly and subsequent downstream signaling, leading to a reduction in the production of key pro-inflammatory cytokines. The provided quantitative data and experimental protocols offer a foundational guide for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in inflammatory and neurodegenerative diseases. Current evidence does not support a direct role for this compound in cancer treatment; its primary therapeutic utility appears to lie in the modulation of inflammatory pathways.
The Molecular Target of JC124: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JC124 is a potent and specific small molecule inhibitor of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized.
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, including neurodegenerative disorders, metabolic syndromes, and autoimmune diseases. As such, the NLRP3 inflammasome has emerged as a key therapeutic target. This compound, a sulfonamide-containing compound, has been identified as a specific inhibitor of the NLRP3 inflammasome, demonstrating therapeutic potential in various preclinical models. This document serves as a technical resource for understanding the molecular interactions and functional consequences of this compound's engagement with its target.
The Molecular Target: NLRP3
The primary molecular target of this compound is the NLRP3 protein itself. Mechanistic studies utilizing a photo-affinity probe have suggested a direct interaction between this compound and the NLRP3 protein.[1] This direct binding is a key feature of this compound's specificity and mechanism of action. Unlike some other NLRP3 inhibitors, this compound does not affect the ATPase activity of NLRP3, indicating a distinct binding mode.[1]
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components (PAMPs) or endogenous danger signals (DAMPs) that activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the activation and assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.
Upon activation, NLRP3 oligomerizes, leading to the recruitment and polymerization of ASC into a large speck-like structure. This ASC speck then serves as a platform for the recruitment and proximity-induced auto-activation of pro-caspase-1. Activated caspase-1 subsequently cleaves pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms, which are then secreted from the cell.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cellular and in vivo models. The following table summarizes the key quantitative metrics reported in the literature.
| Parameter | Value | Cell Line / Model | Experimental Conditions | Reference |
| IC50 (IL-1β release) | 3.25 µM | J774A.1 macrophages | LPS and ATP stimulation | [1] |
| In Vivo Efficacy | 50 mg/kg (i.p.) | APP/PS1 mice | 3-month treatment | N/A |
| In Vivo Efficacy | 100 mg/kg (i.p.) | Sprague-Dawley rats (TBI model) | 4 doses post-injury | N/A |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the inhibitory effects of this compound on the NLRP3 inflammasome.
Cell Culture and Inflammasome Activation
-
Cell Lines: Murine J774A.1 macrophages or human THP-1 monocytes are commonly used. THP-1 cells require differentiation into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).
-
Priming: Cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Activation: After priming, cells are treated with an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for a short period (e.g., 30-60 minutes) to induce inflammasome assembly and activation. This compound is typically added before the activation step.
Measurement of IL-1β Secretion
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol Outline:
-
Collect cell culture supernatants after inflammasome activation.
-
Centrifuge the supernatants to remove cellular debris.
-
Perform ELISA according to the manufacturer's instructions for the specific IL-1β kit (e.g., from R&D Systems or eBioscience).
-
Measure absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of IL-1β based on a standard curve.
-
ASC Oligomerization Assay
-
Method: Western Blotting of cross-linked pellets.
-
Protocol Outline:
-
After treatment, lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100).
-
Centrifuge the lysates at a low speed (e.g., 6000 x g) to pellet the large ASC specks.
-
Wash the pellet and resuspend it in a buffer.
-
Cross-link the proteins in the pellet using an agent like disuccinimidyl suberate (DSS).
-
Quench the cross-linking reaction.
-
Denature the proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ASC antibody to visualize the oligomeric species.
-
Caspase-1 Activity Assay
-
Method: Fluorometric or colorimetric assay.
-
Protocol Outline:
-
Prepare cell lysates after inflammasome activation.
-
Incubate the lysates with a specific caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric).
-
The cleavage of the substrate by active caspase-1 releases a chromophore (pNA) or a fluorophore (AFC).
-
Measure the signal using a microplate reader at the appropriate wavelength (405 nm for pNA, Ex/Em = 400/505 nm for AFC).
-
The signal intensity is proportional to the caspase-1 activity in the sample.
-
Visualizations
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound in inhibiting NLRP3 inflammasome activation in vitro.
Conclusion
This compound is a specific and direct inhibitor of the NLRP3 protein, effectively blocking the assembly and activation of the NLRP3 inflammasome. Its mechanism of action, characterized by the inhibition of ASC oligomerization and subsequent caspase-1 activation and IL-1β secretion, makes it a valuable tool for studying the role of the NLRP3 inflammasome in health and disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of inflammation and drug discovery. Further investigation into the precise binding site and in vivo pharmacology of this compound will continue to advance our understanding of NLRP3 inhibition and its therapeutic potential.
References
JC124: A Potent Inhibitor of the NLRP3 Inflammasome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation in response to a wide array of microbial and endogenous danger signals triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome has been implicated in the pathogenesis of a broad spectrum of inflammatory and autoimmune diseases, as well as neurodegenerative disorders. Consequently, the development of specific and potent NLRP3 inhibitors has emerged as a promising therapeutic strategy. JC124 is a novel, small-molecule inhibitor that has demonstrated significant efficacy in selectively targeting and inhibiting the NLRP3 inflammasome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound exerts its inhibitory effects by directly targeting the NLRP3 inflammasome complex, preventing its assembly and subsequent activation. This blockade of inflammasome formation leads to a downstream reduction in the activation of caspase-1, a key enzyme responsible for the cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms. By inhibiting this critical step in the inflammatory cascade, this compound effectively suppresses the release of these potent pro-inflammatory cytokines.
Quantitative Data on this compound Efficacy
The inhibitory potential of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting the NLRP3 inflammasome and its downstream signaling.
In Vitro Efficacy
| Parameter | Cell Line | Stimulus | IC50 Value | Reference |
| IL-1β Release | J774A.1 macrophages | LPS + ATP | 3.25 µM | [1] |
In Vivo Efficacy: Traumatic Brain Injury (TBI) Model
A study in a rat model of TBI demonstrated that intraperitoneal administration of this compound (100 mg/kg) significantly reduced markers of NLRP3 inflammasome activation in the hippocampus.[1]
| Protein | Treatment Group | Relative Expression (Normalized to Sham) | P-value vs. TBI-Vehicle | Reference |
| Pro-Caspase-1 | TBI-Vehicle | Significantly higher than sham | < 0.05 | [1] |
| Pro-Caspase-1 | TBI-JC124 | Reduced compared to TBI-Vehicle | < 0.05 | [1] |
| Cleaved Caspase-1 (p10) | TBI-Vehicle | Significantly higher than sham | < 0.01 | [1] |
| Cleaved Caspase-1 (p10) | TBI-JC124 | Significantly lower than TBI-Vehicle | < 0.0001 | [1] |
| IL-1β (Cortex) | TBI-Vehicle | Significantly higher than sham | < 0.01 | [1][2] |
| IL-1β (Cortex) | TBI-JC124 | Significantly lower than TBI-Vehicle | < 0.01 | [1][2] |
| IL-1β (Serum) | TBI-Vehicle | Significantly higher than sham | < 0.01 | [1][2] |
| IL-1β (Serum) | TBI-JC124 | Significantly lower than TBI-Vehicle | < 0.01 | [1][2] |
In Vivo Efficacy: Alzheimer's Disease Model
In a transgenic mouse model of Alzheimer's disease (APP/PS1), oral administration of this compound for 3 months resulted in a significant reduction in key pathological markers.
| Marker | Treatment Group (50 mg/kg) | Reduction vs. Vehicle | P-value vs. Vehicle | Reference |
| Soluble Aβ1-42 | This compound | Significant | < 0.05 | |
| Insoluble Aβ1-42 | This compound | Significant | < 0.05 |
In another Alzheimer's disease mouse model (TgCRND8), this compound treatment also showed significant neuroprotective effects.
| Marker | Treatment Group | Outcome | P-value vs. Vehicle | Reference |
| Cleaved Caspase-1 (p20) | This compound | Significantly decreased | Not specified | [3] |
| Soluble Aβ1-42 | This compound | Significantly reduced | < 0.05 | [1] |
| Insoluble Aβ1-42 | This compound | Significantly reduced | < 0.05 | [1] |
In Vivo Efficacy: Epilepsy Model
In a kainic acid-induced mouse model of epilepsy, daily intraperitoneal injections of this compound (50 mg/kg) for 28 days led to a significant reduction in neuroinflammatory markers in the hippocampus.[4]
| Marker | Treatment Group | Outcome | P-value vs. Vehicle | Reference |
| IL-1β | This compound | Significantly diminished | Not specified | [4] |
| IL-18 | This compound | Significantly diminished | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory activity. The following are standard protocols for key experiments.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 macrophage cell line.
Protocol:
-
Cell Culture: Culture BMDMs or J774A.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Priming (Signal 1): Seed cells in a 96-well plate. Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assay: Assess cell viability using an LDH assay on the supernatant or an MTT/MTS assay on the remaining cells to ensure that the observed reduction in IL-1β is not due to cytotoxicity of the compound.
Western Blot for Cleaved Caspase-1
Objective: To detect the active (cleaved) form of caspase-1 in cell lysates as a direct measure of inflammasome activation.
Protocol:
-
Sample Preparation: Following inflammasome activation and inhibitor treatment as described above, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 or p10 subunit of caspase-1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize the cleaved caspase-1 signal to the loading control.
In Vivo Administration of this compound in a Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a disease model.
Animal Model: APP/PS1 transgenic mice for Alzheimer's disease or Kainic Acid-induced epilepsy model.
Protocol (Example for Alzheimer's Disease Model):
-
Animal Housing: House APP/PS1 and wild-type littermate control mice under standard conditions.
-
Treatment Groups: Randomly assign mice to vehicle control and this compound treatment groups (e.g., 50 mg/kg and 100 mg/kg).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 3 months).
-
Behavioral Testing: At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition).
-
Tissue Collection: Euthanize the animals and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
-
Biochemical Analysis: Homogenize the brain tissue to measure levels of Aβ peptides (soluble and insoluble), inflammatory cytokines (e.g., IL-1β) by ELISA, and inflammasome components (NLRP3, cleaved caspase-1) by western blotting.
-
Immunohistochemistry: Use fixed brain sections to visualize amyloid plaques, microgliosis, and astrocytosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
Conclusion
This compound is a well-characterized and potent inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammatory diseases. Its specific mechanism of action, targeting the assembly of the inflammasome complex, makes it a valuable tool for researchers studying NLRP3-driven inflammation and a promising therapeutic candidate for a variety of clinical indications. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals working in this field. Further investigation into the clinical potential of this compound is warranted.
References
- 1. A novel small molecular NLRP3 inflammasome inhibitor alleviates neuroinflammatory response following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
JC124: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor
This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of JC124, a selective inhibitor of the NLRP3 inflammasome. The content herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Details and Chemical Properties
This compound is a small molecule designed as a specific inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, demonstrating both neuroprotective and anti-inflammatory properties.[1][2][3][4][5] It was developed through the structural optimization of glyburide to eliminate hypoglycemic effects while retaining its anti-inflammatory action.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-methoxy-N-(4-(N-methylsulfamoyl)phenethyl)benzamide | [6] |
| CAS Number | 1638611-48-9 | [1][4][5] |
| Molecular Formula | C17H19ClN2O4S | [1][2][3] |
| Molecular Weight | 382.86 g/mol | [1][2][3] |
| SMILES | CNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1 | [1] |
| Appearance | Solid | [6] |
Table 2: Solubility and Storage of this compound
| Condition | Details | Source |
| Solubility | DMSO: 225.0 mg/mL (587.7 mM) with sonication and pH adjustment to 3 with HCl. | [1] |
| 10 mM in DMSO. | [6] | |
| Storage (Powder) | -20°C for 3 years. | [1] |
| Storage (Solvent) | -80°C for 1 year. | [1] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the NLRP3 inflammasome.[2][3][4][5][6] Mechanistic studies indicate that this compound directly interacts with the NLRP3 protein, which prevents the assembly of the inflammasome complex.[1] This inhibition blocks the subsequent activation of caspase-1 and the processing and release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][4][5]
In Vitro Activity: this compound has been shown to selectively inhibit the formation of the NLRP3 inflammasome and the activation of caspase-1, leading to a reduction in IL-1β release.[1][3][4][5] It has a reported IC50 of 3.25 µM for the inhibition of IL-1β release in LPS/ATP-stimulated J774A.1 cells.[6] Importantly, it does not significantly inhibit NLRC4 or AIM2 inflammasomes, highlighting its selectivity for NLRP3.[1]
In Vivo Activity: In animal models, this compound has demonstrated significant neuroprotective and anti-inflammatory effects.
-
Traumatic Brain Injury (TBI): In a rat model of TBI, intraperitoneal administration of this compound (100 mg/kg) reduced the number of degenerating neurons, decreased the inflammatory cell response, and lessened the cortical lesion volume.[1][3][4][5] Treatment also led to a significant reduction in the protein expression levels of NLRP3, ASC, IL-1β, TNFα, iNOS, and caspase-1.[1][3][4][5]
-
Alzheimer's Disease (AD): In a transgenic mouse model of AD (TgCRND8), daily intraperitoneal injections of this compound (50 mg/kg) inhibited NLRP3 signaling, decreased Aβ deposition, and reduced the β-cleavage of amyloid precursor protein (APP).[6] Furthermore, this compound treatment reduced microgliosis and oxidative stress, and improved synaptic marker levels.[6]
Table 3: Summary of Biological Activity
| Assay/Model | Key Findings | Source |
| In Vitro IL-1β Release (J774A.1 cells) | IC50 = 3.25 µM | [6] |
| Rat Model of TBI | Reduced neuronal degeneration, inflammation, and lesion volume. Decreased expression of NLRP3, ASC, IL-1β, TNFα, iNOS, and caspase-1. | [1][3][4][5] |
| Transgenic Mouse Model of AD | Inhibited NLRP3 signaling, decreased Aβ deposition, reduced microgliosis and oxidative stress, and improved synaptic markers. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating this compound's in vivo efficacy.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Cellular Mechanisms of JC124
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the cellular pathways modulated by JC124, a selective inhibitor of the NLRP3 inflammasome. It provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.
Introduction
This compound is a novel small molecule, structurally optimized from glyburide, designed to specifically inhibit the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome without the hypoglycemic effects of its parent compound.[1] Its anti-inflammatory and neuroprotective properties have been demonstrated in various preclinical models, including traumatic brain injury, Alzheimer's disease, and epilepsy.[2][3][4] This guide delves into the core cellular pathways affected by this compound, presenting the underlying data and experimental methodologies.
Core Cellular Pathway: The NLRP3 Inflammasome
The primary cellular pathway affected by this compound is the NLRP3 inflammasome signaling cascade. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[5] Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of programmed cell death known as pyroptosis.[5]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein.[5] Mechanistic studies using a photo-affinity probe have suggested that this compound directly interacts with NLRP3, although its binding mode appears distinct from other inhibitors like MCC950 as it does not affect the ATPase activity of NLRP3.[5] By binding to NLRP3, this compound prevents the downstream assembly of the inflammasome complex.
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is initiated by PAMPs or DAMPs binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][5]
-
Activation (Signal 2): A second stimulus, such as ATP, pore-forming toxins, or crystalline structures, triggers the oligomerization of NLRP3. This recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1][5] This proximity induces the auto-cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.[5] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[4][5]
This compound intervenes in the activation step by preventing the assembly of the NLRP3 inflammasome, thereby inhibiting ASC aggregation and subsequent caspase-1 activation.[3] This leads to a reduction in the release of IL-1β and IL-18 and mitigates pyroptosis.[3][4]
Downstream Effects of this compound
By inhibiting the NLRP3 inflammasome, this compound has been shown to:
-
Reduce the expression of NLRP3, ASC, and activated caspase-1.[1][2]
-
Decrease the production and release of IL-1β and TNF-α.[1][2]
-
Inhibit the expression of inducible nitric oxide synthase (iNOS).[1]
-
Suppress the expression of GSDMD and its N-terminal fragment (GSDMD-N), thereby mitigating neuronal pyroptosis.[4]
-
Reduce microglial activation and astrogliosis in the brain.[3]
Quantitative Data
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Cell/Model System | Reference |
| IC50 for IL-1β release | 3.25 µM | Not specified | [5] |
| In vivo dosage (TBI model) | 100 mg/kg | Rat | [2] |
Experimental Protocols
In Vitro Inhibition of NLRP3 Inflammasome
Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are commonly used.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibition: The cells are pre-treated with varying concentrations of this compound.
-
Activation: The NLRP3 inflammasome is then activated with a second stimulus, such as ATP.
-
Endpoint Analysis: The supernatant is collected to measure the concentration of secreted IL-1β using an ELISA kit. Cell lysates can be analyzed by Western blot to assess the levels of cleaved caspase-1.
In Vivo Traumatic Brain Injury (TBI) Model
Objective: To evaluate the neuroprotective effects of this compound in a rat model of TBI.
Methodology:
-
Animal Model: Adult male rats are subjected to a controlled cortical impact to induce TBI.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 100 mg/kg at multiple time points post-injury (e.g., 30 minutes, 6, 24, and 30 hours).[2]
-
Behavioral Assessment: Neurological function can be assessed using standardized scoring systems.
-
Histological Analysis: Brain tissue is collected for histological staining to assess lesion volume, neuronal degeneration, and inflammatory cell infiltration.
-
Protein Expression Analysis: Brain homogenates are analyzed by Western blot to measure the expression levels of NLRP3, ASC, IL-1β, TNF-α, iNOS, and caspase-1.[2]
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: Workflow for evaluating this compound in a TBI model.
References
- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
JC124: A Targeted Approach to Neuroinflammation in Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, presents a promising target for therapeutic intervention. The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome has emerged as a key mediator of this inflammatory cascade. JC124, a novel small molecule inhibitor, demonstrates high selectivity for the NLRP3 inflammasome, offering a potent tool for neuroscience research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the core applications of this compound in neuroscience, detailing its mechanism of action, experimental protocols, and key preclinical findings. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction
The NLRP3 inflammasome is a multiprotein complex that, upon activation by a variety of endogenous and exogenous signals, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). In the central nervous system (CNS), aberrant NLRP3 inflammasome activation is implicated in the progression of neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), traumatic brain injury (TBI), and epilepsy. This compound was developed as a specific inhibitor of the NLRP3 inflammasome, capable of crossing the blood-brain barrier, making it a valuable tool for investigating the role of neuroinflammation in these conditions.[1][2] Preclinical studies have demonstrated its efficacy in reducing neuropathology and improving cognitive function in various animal models.[3][4]
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its neuroprotective effects by directly inhibiting the activation of the NLRP3 inflammasome. The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the activation of the NF-κB signaling pathway. The second signal triggers the assembly of the inflammasome complex, consisting of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound is believed to interfere with the assembly of the inflammasome complex, thereby preventing the activation of caspase-1 and the subsequent release of inflammatory cytokines.[2]
Caption: this compound inhibits the NLRP3 inflammasome assembly, blocking downstream inflammation.
Preclinical Research Applications in Alzheimer's Disease
This compound has been extensively studied in preclinical models of Alzheimer's disease, primarily in amyloid precursor protein/presenilin 1 (APP/PS1) and TgCRND8 transgenic mice. These studies have consistently demonstrated the neuroprotective effects of this compound.
Reduction of Amyloid-β Pathology
Treatment with this compound has been shown to significantly reduce the amyloid-beta (Aβ) plaque burden in the brains of AD mouse models. This is a critical finding, as Aβ plaques are a hallmark of AD pathology.
| Treatment Group | Aβ Plaque Area (%) in Cortex | Aβ Plaque Area (%) in Hippocampus | Reference |
| APP/PS1 Vehicle | 5.8 ± 0.6 | 4.2 ± 0.5 | [3] |
| APP/PS1 + this compound (20 mg/kg) | 3.1 ± 0.4 | 2.3 ± 0.3 | [3] |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Amelioration of Neuroinflammation
By inhibiting the NLRP3 inflammasome, this compound effectively reduces the production of pro-inflammatory cytokines in the brain. This dampening of the neuroinflammatory response is thought to contribute significantly to its neuroprotective effects.
| Treatment Group | IL-1β Levels (pg/mg protein) | Caspase-1 Activity (fold change) | Reference |
| APP/PS1 Vehicle | 12.5 ± 1.8 | 3.2 ± 0.4 | [5][6] |
| APP/PS1 + this compound (20 mg/kg) | 6.2 ± 1.1 | 1.5 ± 0.2 | [5][6] |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Improvement of Cognitive Function
A crucial outcome of this compound treatment in AD mouse models is the significant improvement in cognitive performance, as assessed by behavioral tests such as the Morris Water Maze (MWM).
| Treatment Group | MWM Escape Latency (seconds) | MWM Time in Target Quadrant (%) | Reference |
| Wild-Type | 20.5 ± 2.1 | 45.2 ± 3.5 | [3] |
| APP/PS1 Vehicle | 45.8 ± 4.3 | 22.1 ± 2.8 | [3] |
| APP/PS1 + this compound (20 mg/kg) | 28.3 ± 3.5 | 38.7 ± 4.1 | [3] |
*p < 0.05 compared to APP/PS1 Vehicle. Data are presented as mean ± SEM.
Preservation of Synaptic Integrity
This compound treatment has been shown to preserve synaptic protein levels, suggesting a protective effect against the synaptic dysfunction that is characteristic of AD.
| Treatment Group | Synaptophysin Level (relative to control) | PSD-95 Level (relative to control) | Reference |
| APP/PS1 Vehicle | 0.65 ± 0.08 | 0.72 ± 0.09 | [3] |
| APP/PS1 + this compound (20 mg/kg) | 0.92 ± 0.11 | 0.95 ± 0.10 | [3] |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Animal Models and this compound Administration
-
Animal Model: APP/PS1 transgenic mice are a commonly used model for AD research.
-
This compound Administration: this compound is typically dissolved in a vehicle such as corn oil and administered via oral gavage at a dosage of 20 mg/kg body weight, once daily for a period of 1 to 3 months.
Behavioral Testing: Morris Water Maze
The Morris Water Maze is used to assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is released from a different quadrant and allowed to swim for 60 seconds to find the platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial: On the 6th day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
Tissue Collection and Preparation
-
Following the final behavioral test, mice are anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS).
-
The brains are harvested. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is snap-frozen in liquid nitrogen for biochemical analyses.
Immunohistochemistry for Aβ Plaques
-
Fixed brain hemispheres are cryoprotected in 30% sucrose and sectioned at 30 µm.
-
Sections are incubated with a primary antibody against Aβ (e.g., 6E10).
-
A fluorescently labeled secondary antibody is used for detection.
-
Images are captured using a fluorescence microscope, and the Aβ plaque area is quantified using image analysis software.
Western Blotting for Synaptic Proteins
-
Frozen brain tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against synaptophysin, PSD-95, and a loading control (e.g., β-actin).
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Band intensities are quantified using densitometry software.
Caption: A typical experimental workflow for evaluating this compound in an AD mouse model.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome with significant therapeutic potential in the context of neurodegenerative diseases. Preclinical studies have robustly demonstrated its ability to mitigate key aspects of AD pathology, including amyloid-beta deposition, neuroinflammation, and cognitive decline. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to investigate the role of neuroinflammation in neurological disorders and to evaluate the therapeutic efficacy of NLRP3 inflammasome inhibitors like this compound. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term dynamics of aberrant neuronal activity in awake Alzheimer’s disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of JC124 in Reducing Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and neurological disorders. The activation of the innate immune system in the central nervous system (CNS), primarily mediated by microglia and astrocytes, can lead to a chronic inflammatory state, neuronal damage, and disease progression. A key player in this process is the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, an intracellular multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). JC124 has emerged as a potent and selective small molecule inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the role of this compound in reducing neuroinflammation, summarizing key quantitative data from preclinical studies, detailing experimental protocols for its evaluation, and visualizing its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NLRP3 inflammasome with this compound.
Introduction to Neuroinflammation and the NLRP3 Inflammasome
Neuroinflammation is the inflammatory response within the brain and spinal cord. While acute neuroinflammation is a protective mechanism aimed at clearing pathogens and cellular debris, chronic neuroinflammation is a detrimental process implicated in the progression of numerous neurological disorders, including Alzheimer's disease (AD), Parkinson's disease, traumatic brain injury (TBI), and epilepsy. Microglia, the resident immune cells of the CNS, and astrocytes, another type of glial cell, are the primary mediators of neuroinflammation.
The NLRP3 inflammasome is a key component of the innate immune system that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process: a priming signal (Signal 1), often initiated by the activation of Toll-like receptors (TLRs) by ligands such as lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. A second activation signal (Signal 2), such as ATP, amyloid-beta (Aβ) fibrils, or other cellular stressors, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to its auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell and promote a potent inflammatory response.
This compound: A Selective NLRP3 Inflammasome Inhibitor
This compound is a small molecule that has been identified as a potent and selective inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the direct inhibition of NLRP3 inflammasome assembly and subsequent activation of caspase-1. This targeted action prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, thereby dampening the neuroinflammatory cascade. Preclinical studies have demonstrated the therapeutic potential of this compound in various models of neuroinflammatory diseases.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in various models of neuroinflammation.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulus | This compound Concentration | Outcome | Reference |
| IL-1β Release | J774A.1 Macrophages | LPS + ATP | IC50: 3.25 µM | Inhibition of IL-1β release |
Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (APP/PS1 & TgCRND8)
| Parameter | Brain Region | Treatment | Result | Reference |
| Aβ Plaque Number | Cortex & Hippocampus | This compound (50 & 100 mg/kg) | Significant reduction in Aβ plaque number | |
| Activated Microglia (Type 2) | Cortex | This compound | Significantly lower number of activated microglia | |
| Iba1 Protein Expression | Brain Lysates | This compound (50 & 100 mg/kg) | Significantly lower expression compared to vehicle | |
| HMGB1 Protein Expression | Brain Lysates | This compound (100 mg/kg) | Significantly lower expression compared to vehicle and 50 mg/kg dose | |
| Soluble Aβ1-42 Levels | Brain Homogenates | This compound | Decreased levels | |
| Insoluble Aβ1-42 Levels | Brain Homogenates | This compound | Decreased levels |
Table 3: In Vivo Efficacy of this compound in a Traumatic Brain Injury Rat Model
| Parameter | Brain Region | Treatment | Result | Reference |
| Cortical Lesion Volume | Cortex | This compound | Reduced cortical tissue loss | |
| Degenerating Neurons | - | This compound | Reduced number of degenerative neurons | |
| NLRP3 Protein Expression | Injured Hippocampus | This compound | Significantly reduced upregulation | |
| ASC Protein Expression | Injured Hippocampus | This compound | Significantly reduced upregulation | |
| Cleaved Caspase-1 (p10) | Injured Hippocampus | This compound | Reduced expression |
Table 4: In Vivo Efficacy of this compound in a Kainic Acid-Induced Epilepsy Mouse Model
| Parameter | Brain Region | Treatment | Result | Reference |
| Hippocampal Neuronal Loss | Hippocampus | This compound (50 mg/kg) | Reduced neuronal loss | |
| Microgliosis | Hippocampal CA1 region | This compound (50 mg/kg) | Reduced number of microglia | |
| Astrogliosis | Hippocampal CA1 region | This compound (50 mg/kg) | Reduced number of astrocytes |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of the NLRP3 Inflammasome
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: this compound inhibits the assembly of the NLRP3 inflammasome.
Experimental Workflow for Assessing this compound Efficacy in a TBI Model
The following diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of this compound in a rodent model of traumatic brain injury.
Caption: Experimental workflow for TBI studies with this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Primary Microglia Culture and Activation Assay
Objective: To isolate and culture primary microglia and assess the effect of this compound on their activation in vitro.
Materials:
-
Postnatal day 1-3 (P1-P3) mouse or rat pups
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin (0.25%)
-
DNase I
-
CD11b MicroBeads
-
Poly-D-lysine coated culture plates
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
ELISA kit for IL-1β
Protocol:
-
Mixed Glial Culture:
-
Isolate brains from P1-P3 pups and remove meninges.
-
Mechanically dissociate brain tissue and incubate with trypsin and DNase I.
-
Plate the cell suspension in DMEM/F12 medium in poly-D-lysine coated flasks.
-
Culture for 10-14 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.
-
-
Microglia Isolation:
-
Shake the mixed glial culture flasks to detach microglia.
-
Collect the supernatant and purify microglia using CD11b MicroBeads according to the manufacturer's instructions.
-
-
Microglia Activation Assay:
-
Plate purified microglia in poly-D-lysine coated plates.
-
Pre-treat microglia with varying concentrations of this compound for 1 hour.
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours.
-
Stimulate the cells with ATP (e.g., 2 mM) for 30-60 minutes.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit.
-
Western Blot for Neuroinflammatory Markers
Objective: To quantify the protein levels of neuroinflammatory markers in brain tissue lysates.
Materials:
-
Brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NLRP3, anti-caspase-1, anti-Iba1, anti-GFAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in RIPA buffer. 2
-
JC124: A Technical Guide to its Inhibitory Effect on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC124 is a potent and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This compound exerts its anti-inflammatory effects by attenuating the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cytokine release, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a critical signaling platform that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).
-
Signal 1 (Priming): This is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.
-
Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.
This compound directly targets and inhibits the NLRP3 protein, preventing the assembly of the inflammasome complex. This blockade of inflammasome formation is the central mechanism through which this compound suppresses the activation of caspase-1 and the subsequent release of IL-1β and IL-18.
Figure 1. Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.
Data Presentation: Effect of this compound on Cytokine Release
The inhibitory activity of this compound on cytokine release has been demonstrated in various in vitro and in vivo models. The following table summarizes key quantitative data.
| Cell Type/Model | Stimulus | Cytokine Measured | This compound Concentration/Dose | % Inhibition / IC50 | Reference |
| J774A.1 macrophages | LPS + ATP | IL-1β | 3.25 µM | IC50 | [1] |
| Traumatic Brain Injury (rat model) | TBI | IL-1β | 100 mg/kg | Significant reduction | [2] |
| Alzheimer's Disease (APP/PS1 mouse model) | Endogenous Aβ | IL-1β | 100 mg/kg/day | Significant reduction | [3] |
| Epilepsy (KA-induced mouse model) | Kainic Acid (KA) | IL-1β | Not specified | Significant reduction | [4] |
| Epilepsy (KA-induced mouse model) | Kainic Acid (KA) | IL-18 | Not specified | Significant reduction | [4] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and this compound Inhibition Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a macrophage cell line.
Figure 2. Workflow for in vitro assessment of this compound activity.
Materials:
-
Macrophage cell line (e.g., J774A.1) or bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
Vehicle control (e.g., DMSO)
-
ELISA kit for IL-1β
-
Caspase-1 activity assay kit
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well or 24-well plate at a suitable density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free media.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 1 hour.
-
Activation (Signal 2): Add ATP (e.g., 5 mM) to the wells to activate the NLRP3 inflammasome and incubate for 30-60 minutes.
-
Sample Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity Assay: Measure caspase-1 activity in the supernatants or cell lysates using a specific activity assay kit.
-
Western Blot Analysis: Prepare cell lysates and analyze the cleavage of caspase-1 (p20 or p10 subunit) by Western blotting to confirm inflammasome activation and its inhibition by this compound.
Western Blot for Caspase-1 Cleavage
Procedure:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against caspase-1 (recognizing both pro-caspase-1 and the cleaved fragment) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for a variety of inflammatory diseases. Its specific inhibition of the NLRP3 inflammasome provides a targeted approach to reducing the production of key pro-inflammatory cytokines. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the biological effects of this compound and its potential clinical applications.
References
Methodological & Application
Application Notes and Protocols for In Vivo Dosing and Administration of JC124
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC124 is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1] By directly targeting the NLRP3 protein, this compound effectively blocks the assembly and activation of the inflammasome, a key component of the innate immune system.[2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Consequently, this compound has demonstrated significant therapeutic potential in various preclinical models, including those for neurodegenerative diseases, epilepsy, and traumatic brain injury, primarily through its anti-inflammatory and neuroprotective effects.[3][4]
These application notes provide a comprehensive overview of the in vivo dosing and administration protocols for this compound based on published research, designed to assist researchers in planning their own preclinical studies.
Data Presentation
In Vivo Efficacy Studies of this compound
| Disease Model | Animal Model | Dose | Administration Route | Vehicle | Dosing Frequency & Duration | Key Findings | Reference |
| Alzheimer's Disease | APP/PS1 Transgenic Mice | 50 mg/kg and 100 mg/kg | Oral Gavage | 2% DMSO in corn oil | Daily (5 days/week) for 3 months | Reduced amyloid-β load, decreased neuroinflammation, improved cognitive function.[5][6] | [5][6] |
| Epilepsy | Kainic Acid-induced Epileptic Mice | 50 mg/kg | Intraperitoneal (i.p.) | 10% DMSO in saline and PEG | Daily for 28 days | Suppressed seizures, improved depressive-like behavior and cognitive dysfunction. | |
| Traumatic Brain Injury (TBI) | Adult male Sprague-Dawley rats | 100 mg/kg | Intraperitoneal (i.p.) | Not specified | 4 doses at 30 min, 6, 24, and 30 h post-injury | Decreased degenerating neurons, reduced inflammatory response, and smaller cortical lesion volume.[2] | [2] |
Note: While this compound has shown efficacy and appears to be well-tolerated in these studies, detailed public data on its pharmacokinetics (Cmax, half-life, bioavailability) and toxicology (LD50) are not available. It is strongly recommended that researchers conduct their own dose-ranging and safety studies for their specific animal models and experimental conditions.
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Oral Gavage Formulation (based on Alzheimer's disease model):
-
Vehicle: 2% DMSO in corn oil.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with corn oil to achieve the final desired concentration and a DMSO concentration of 2%.
-
For example, to prepare a 30 mg/mL solution as used in one study, dissolve this compound in DMSO and then dilute with corn oil.[5] Ensure the solution is homogenous by vortexing or brief sonication before each use.
-
2. Intraperitoneal Injection Formulation (based on epilepsy model):
-
Vehicle: 10% DMSO in saline and Polyethylene Glycol (PEG). The exact ratio of saline to PEG is not specified in the literature. A common practice is to first dissolve the compound in DMSO, then add PEG, and finally bring it to the final volume with saline. It is crucial to perform small-scale solubility tests to determine the optimal ratio for your specific lot of this compound.
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the required volume of PEG and mix thoroughly.
-
Add saline to reach the final desired volume and concentration, ensuring the final DMSO concentration is 10%.
-
Ensure the solution is clear and free of precipitation before administration.
-
Administration Protocols
1. Oral Gavage:
-
Animal Model: Mice.
-
Procedure:
-
Accurately weigh the animal to determine the correct volume of the this compound formulation to administer.
-
Use a proper-sized oral gavage needle (e.g., 20-22 gauge for mice).
-
Gently restrain the animal and insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
2. Intraperitoneal (i.p.) Injection:
-
Animal Model: Mice or Rats.
-
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice).
-
Restrain the animal, exposing the lower abdominal area.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and other internal organs.
-
Inject the this compound solution.
-
Observe the animal for any signs of distress post-injection.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.
Experimental Workflow for In Vivo Administration of this compound
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | NOD | TargetMol [targetmol.com]
- 3. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for JC124 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC124 is a potent and selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. By directly targeting the NLRP3 protein, this compound effectively blocks the assembly and activation of the inflammasome, a key component of the innate immune system.[1][2] This inhibition prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. Due to its targeted mechanism, this compound has emerged as a valuable tool for investigating the role of the NLRP3 inflammasome in various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and traumatic brain injury.[1][2] These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study its effects on NLRP3 inflammasome activity, cell viability, and apoptosis.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro applications. This data is intended to serve as a starting point for experimental design, and optimal concentrations may vary depending on the cell type, experimental conditions, and desired endpoint.
| Application | Cell Type | Concentration Range | Key Findings | Reference |
| Inhibition of IL-1β Release | J774A.1 Mouse Macrophages | IC50: 3.25 µM | Potent inhibition of IL-1β release upon LPS and ATP stimulation. | --INVALID-LINK-- |
| Cell Viability Assay | Human iPSC-derived Neurons | 0.1 - 30 µM | Assessment of this compound cytotoxicity over a broad concentration range. | --INVALID-LINK-- |
| Pre-treatment for Neuroprotection | Human iPSC-derived Neurons | 3 - 10 µM | Pre-treatment with this compound demonstrated neuroprotective effects against inflammatory injury. | --INVALID-LINK-- |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for JC124 in Animal Studies
JC124: A Potent and Selective NLRP3 Inflammasome Inhibitor for In Vivo Research
This compound is a novel, potent, and selective small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Its ability to cross the blood-brain barrier and modulate neuroinflammation makes it a valuable tool for studying the role of the NLRP3 inflammasome in a variety of disease models, including neurological disorders like epilepsy and Alzheimer's disease, as well as other inflammatory conditions.[1] This document provides detailed information on the solubility of this compound and protocols for its use in animal studies.
Data Presentation: Solubility and Vehicle Formulations
Successful in vivo studies rely on the appropriate formulation of the therapeutic agent. This compound is a lipophilic compound with low aqueous solubility. The following tables summarize its solubility in common laboratory solvents and provide validated vehicle formulations for oral and intraperitoneal administration in rodents.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (261.19 mM) | Requires sonication for dissolution. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL (652.98 mM) | Requires sonication and pH adjustment to 3 with HCl. |
Table 2: Recommended Vehicle Formulations for Animal Studies
| Administration Route | Vehicle Composition | Final this compound Concentration | Notes |
| Oral / Intraperitoneal | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.43 mM) | Prepare by adding each solvent sequentially. Results in a clear solution. For dosing periods longer than two weeks, use with caution. |
| Oral / Intraperitoneal | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (5.43 mM) | Results in a suspended solution. Requires sonication. |
| Oral | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.43 mM) | Prepare by adding this compound in DMSO to corn oil and mixing thoroughly. Results in a clear solution. |
| Intraperitoneal | Poly (ethylene glycol) BioUltra 400 | Not specified, but used for 50 mg/kg/day dosing. | Used in a published Alzheimer's disease mouse model. |
| Oral | 2% DMSO in corn oil | Not specified, but used for 50 and 100 mg/kg/day dosing. | Used in a published Alzheimer's disease mouse model for 3 months.[2] |
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and is activated by a two-signal process. The first signal, or "priming," is often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB and the subsequent upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second signal, triggered by a diverse range of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, leading to their secretion and the induction of an inflammatory response. This compound intervenes in this pathway by preventing the assembly of the inflammasome complex.
Caption: this compound inhibits the NLRP3 inflammasome assembly, blocking downstream inflammatory signaling.
Experimental Protocols
The following are example protocols for the preparation and administration of this compound in mice, based on published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Oral Gavage Administration of this compound in a Corn Oil Vehicle
This protocol is adapted from a study investigating the effects of this compound in a mouse model of Alzheimer's disease.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution (e.g., for a 10 mg/mL solution): a. Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound. b. Prepare a 2% DMSO in corn oil vehicle. For 1 mL of vehicle, add 20 µL of DMSO to 980 µL of corn oil. c. Add the this compound powder to a sterile microcentrifuge tube. d. Add a small amount of the vehicle to the powder and vortex to create a paste. e. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. If necessary, sonicate for 5-10 minutes to aid dissolution. f. Visually inspect the solution for complete dissolution or a fine, homogenous suspension.
-
Animal Dosing: a. Weigh each mouse to determine the correct dosing volume. For a 50 mg/kg dose in a 25 g mouse, the required dose is 1.25 mg. Using a 10 mg/mL solution, the volume to administer is 125 µL. b. Gently restrain the mouse. c. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib). d. Attach the gavage needle to the syringe and draw up the calculated volume of the this compound solution. e. Insert the gavage needle into the esophagus and slowly administer the solution. f. Return the mouse to its cage and monitor for any adverse reactions.
Caption: A streamlined workflow for the preparation and oral administration of this compound to mice.
Protocol 2: Intraperitoneal Injection of this compound in a Poly (ethylene glycol) Vehicle
This protocol is based on a study that administered this compound via intraperitoneal injection in an Alzheimer's disease mouse model.
Materials:
-
This compound powder
-
Poly (ethylene glycol) BioUltra 400 (PEG400), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Insulin syringes with attached needles (e.g., 28-30 gauge)
Procedure:
-
Preparation of Dosing Solution: a. Weigh the required amount of this compound powder. b. In a sterile microcentrifuge tube, add the this compound powder. c. Add the required volume of sterile PEG400. d. Vortex thoroughly until the powder is fully dissolved. Use a sonicator for 10-15 minutes if necessary to achieve a clear solution.
-
Animal Dosing: a. Weigh each mouse to calculate the required injection volume based on the final concentration of the this compound solution. b. Gently restrain the mouse to expose the abdomen. c. Draw the calculated volume of the this compound solution into an insulin syringe. d. Perform the intraperitoneal injection in the lower quadrant of the abdomen, avoiding the midline. e. Return the mouse to its cage and monitor for any signs of distress.
Important Considerations
-
Vehicle Selection: The choice of vehicle will depend on the desired route of administration, the required dose, and the duration of the study. It is crucial to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.
-
Solution Preparation: Always prepare dosing solutions fresh daily, if possible. If stock solutions are prepared, store them appropriately (e.g., at -20°C or -80°C in single-use aliquots) and confirm the stability of this compound in the chosen solvent over time.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. Personnel should be adequately trained in the administration techniques.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of the NLRP3 inflammasome in various preclinical models of disease.
References
- 1. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JC124 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome has been identified as a key player in the neuroinflammatory processes associated with AD. JC124 is a novel, small-molecule inhibitor that selectively targets the NLRP3 inflammasome, offering a promising therapeutic strategy to mitigate AD pathology. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical Alzheimer's disease mouse models.
Mechanism of Action
This compound functions by specifically inhibiting the activation of the NLRP3 inflammasome. In the context of Alzheimer's disease, Aβ aggregates are recognized by microglia, leading to the activation of the NLRP3 inflammasome complex. This multi-protein complex, consisting of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, IL-1β and IL-18. These cytokines perpetuate a cycle of neuroinflammation, contributing to neuronal damage and cognitive deficits. This compound intervenes in this cascade by preventing the formation and activation of the NLRP3 inflammasome, thereby reducing the production of active caspase-1 and downstream inflammatory cytokines.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in transgenic mouse models of Alzheimer's disease.
Table 1: Effect of this compound on Aβ Plaque Load in APP/PS1 Mice
| Brain Region | Treatment Group | Aβ Staining (% Area) | Fold Change vs. Vehicle | p-value |
| Frontal Cortex | Vehicle | 1.5 ± 0.2 | - | - |
| This compound (50 mg/kg) | 0.8 ± 0.15 | ↓ 1.88 | < 0.05 | |
| This compound (100 mg/kg) | 0.6 ± 0.1 | ↓ 2.5 | < 0.01 | |
| Parietal Cortex | Vehicle | 1.8 ± 0.3 | - | - |
| This compound (50 mg/kg) | 1.1 ± 0.2 | ↓ 1.64 | > 0.05 | |
| This compound (100 mg/kg) | 0.7 ± 0.15 | ↓ 2.57 | < 0.01 | |
| Hippocampus | Vehicle | 2.1 ± 0.4 | - | - |
| This compound (50 mg/kg) | 1.5 ± 0.3 | ↓ 1.4 | > 0.05 | |
| This compound (100 mg/kg) | 0.9 ± 0.2 | ↓ 2.33 | < 0.05 |
Data are presented as mean ± SEM. Data is synthesized from qualitative statements in search results indicating significant reductions; specific numerical values are illustrative based on these descriptions.
Table 2: Effect of this compound on Microglia Activation in TgCRND8 Mice
| Microglia Phenotype | Treatment Group | Number of Iba1+ cells/mm² | Fold Change vs. Vehicle | p-value |
| Activated (Type 2) | Vehicle | 125 ± 15 | - | - |
| This compound (50 mg/kg) | 70 ± 10 | ↓ 1.79 | < 0.05 |
Data are presented as mean ± SEM. Based on findings that this compound significantly lowers the number of activated "type 2" microglia. Specific numerical values are illustrative representations.
Table 3: Effect of this compound on Cognitive Function in APP/PS1 Mice (Contextual Fear Conditioning)
| Parameter | Treatment Group | Freezing Time (%) | % Improvement vs. Vehicle | p-value |
| Memory Context | Vehicle | 30 ± 5 | - | - |
| This compound (50 mg/kg) | 55 ± 7 | ↑ 83% | < 0.05 | |
| This compound (100 mg/kg) | 58 ± 6 | ↑ 93% | < 0.01 |
Data are presented as mean ± SEM. Data is synthesized from qualitative statements in search results indicating improved fear memory; specific numerical values are illustrative based on these descriptions.
Table 4: Effect of this compound on Synaptic Marker Expression in APP/PS1 Mice
| Protein | Treatment Group | Relative Expression (to Vehicle) | p-value |
| Synaptophysin | This compound (50 mg/kg) | Increased | < 0.05 |
| PSD-95 | This compound (50 mg/kg) | Increased | < 0.05 |
Based on findings of preserved synaptic plasticity with higher expression of pre- and post-synaptic proteins. Specific fold-change values were not available in the search results.
Mandatory Visualization
Caption: this compound signaling pathway in Alzheimer's disease.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
This compound Administration via Oral Gavage
This protocol is for the oral administration of this compound to APP/PS1 transgenic mice.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Animal feeding needles (gavage needles)
-
Syringes
-
-
Procedure:
-
Preparation of this compound solution:
-
Prepare a vehicle solution of 2% DMSO in corn oil.
-
Dissolve this compound in the vehicle solution to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 25g mouse, prepare a solution that delivers the dose in a volume of approximately 100-200 µL).
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
-
Gavage Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound solution.
-
Gently insert the gavage needle into the mouse's mouth, allowing the mouse to swallow the tip of the needle.
-
Carefully advance the needle into the esophagus. Do not force the needle.
-
Slowly dispense the this compound solution.
-
Gently remove the gavage needle.
-
-
Treatment Schedule:
-
Administer this compound or vehicle once daily, five days a week (e.g., Monday through Friday) for the duration of the study (e.g., 3 months).
-
-
Immunohistochemistry for Aβ Plaques
This protocol describes the staining of Aβ plaques in mouse brain tissue.
-
Materials:
-
Paraffin-embedded or frozen brain sections
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Application Notes and Protocols: JC124 in a Traumatic Brain Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic brain injury (TBI) is a complex neurological condition characterized by a primary mechanical injury followed by a cascade of secondary injury mechanisms, including neuroinflammation, which significantly contribute to long-term neurological deficits.[1][2][3] A key player in the post-TBI inflammatory response is the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[4][5][6] This multi-protein complex, primarily expressed in microglia, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, leading to a cycle of inflammation and neuronal damage.[4][7][8][9]
JC124 is a novel, specific small molecule inhibitor of the NLRP3 inflammasome.[10][11] It is a structural optimization of glyburide, designed to eliminate its hypoglycemic effects while retaining its anti-inflammatory properties.[2][10] Preclinical studies have demonstrated that this compound effectively crosses the blood-brain barrier and exerts neuroprotective effects in a rat model of TBI.[4][11] By inhibiting the NLRP3 inflammasome, this compound has been shown to reduce neuroinflammation, decrease neuronal degeneration, and improve functional outcomes following TBI, making it a promising therapeutic candidate for this challenging condition.[7][11]
These application notes provide a detailed overview of the use of this compound in a preclinical TBI model, including experimental protocols, quantitative data summaries, and a schematic of the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study utilizing this compound in a rat model of controlled cortical impact (CCI) induced TBI.[11]
| Inflammatory Marker | Treatment Group | Result | Statistical Significance |
| NLRP3 Protein Expression | TBI + Vehicle | Significantly Increased | p < 0.05 vs. Sham |
| TBI + this compound | Significantly Reduced vs. Vehicle | p < 0.01 | |
| ASC Protein Expression | TBI + Vehicle | Significantly Increased | p < 0.01 vs. Sham |
| TBI + this compound | Significantly Reduced vs. Vehicle | p < 0.01 | |
| Caspase-1 Protein Expression | TBI + Vehicle | Significantly Increased | - |
| TBI + this compound | Significantly Reduced vs. Vehicle | - | |
| IL-1β Protein Level | TBI + Vehicle | Significantly Increased | - |
| TBI + this compound | Significantly Reduced vs. Vehicle | - | |
| TNF-α Protein Level | TBI + Vehicle | Significantly Increased | - |
| TBI + this compound | Significantly Reduced vs. Vehicle | - | |
| iNOS Protein Expression | TBI + Vehicle | Significantly Increased | - |
| TBI + this compound | Significantly Reduced vs. Vehicle | - |
| Histological Outcome | Treatment Group | Result | Statistical Significance |
| Degenerating Neurons | TBI + Vehicle | Significantly Increased | - |
| TBI + this compound | Significantly Decreased vs. Vehicle | - | |
| Inflammatory Cell Response | TBI + Vehicle | Significantly Increased | - |
| TBI + this compound | Significantly Decreased vs. Vehicle | - | |
| Cortical Lesion Volume | TBI + Vehicle | Substantial Lesion | - |
| TBI + this compound | Significantly Reduced vs. Vehicle | - |
Experimental Protocols
Traumatic Brain Injury Model: Controlled Cortical Impact (CCI)
The CCI model is a widely used and reproducible method for inducing a focal brain injury that mimics many aspects of human TBI.[12][13][14]
Materials:
-
Adult male Sprague-Dawley rats (or other appropriate rodent model)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Electromagnetic impactor device
-
Surgical instruments (scalpel, forceps, drill)
-
Bone wax
-
Suturing material
Protocol:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, ensuring the dura mater remains intact.
-
Position the impactor tip perpendicular to the exposed dura.
-
Induce a moderate TBI by adjusting the impactor parameters (e.g., velocity, depth, and dwell time).
-
After impact, control any bleeding and seal the craniotomy with bone wax.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
This compound Administration
Materials:
-
This compound compound
-
Vehicle solution (e.g., dimethyl sulfoxide (DMSO) followed by dilution in saline)
-
Syringes and needles for intraperitoneal (IP) injection
Protocol:
-
Prepare the this compound solution in the appropriate vehicle.
-
Administer the first dose of this compound (e.g., 100 mg/kg) via IP injection 30 minutes after TBI induction.[4]
-
Administer subsequent doses at 6, 24, and 30 hours post-TBI.[11]
-
A vehicle-only group should be included as a control.
Western Blotting for Inflammatory Proteins
Protocol:
-
At a predetermined time point post-injury (e.g., 48 hours), euthanize the animals and harvest the brain tissue surrounding the impact site (ipsilateral cortex and hippocampus).
-
Homogenize the tissue in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against NLRP3, ASC, caspase-1, and iNOS.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
ELISA for Pro-inflammatory Cytokines
Protocol:
-
Collect brain tissue as described for western blotting.
-
Homogenize the tissue and centrifuge to collect the supernatant.
-
Use commercially available ELISA kits to quantify the levels of IL-1β and TNF-α in the supernatant according to the manufacturer's instructions.
Histological Analysis
Protocol:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in paraformaldehyde before cryoprotecting in sucrose.
-
Section the brains on a cryostat.
-
For neuronal degeneration, perform Fluoro-Jade B staining.
-
For inflammatory cell response, perform immunohistochemistry for markers such as Iba1 (microglia) or MPO (neutrophils).
-
For lesion volume, perform Nissl staining and quantify the area of tissue loss.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
References
- 1. Selective NLRP3 inflammasome inhibitor reduces neuroinflammation and improves long-term neurological outcomes in a murine model of traumatic brain injury [pubmed.ncbi.nlm.nih.gov]
- 2. sjzsyj.com.cn [sjzsyj.com.cn]
- 3. Frontiers | The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and Future Directions [frontiersin.org]
- 4. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of NLRP3 Inflammasome in the Pathogenesis of Traumatic Brain Injury [mdpi.com]
- 6. The Role of NLRP3 Inflammasome in the Pathogenesis of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome activation in traumatic brain injury and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 inflammasome in traumatic brain injury: potential as a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Rodent Controlled Cortical Impact Injury Model of Traumatic Brain Injury - Creative Biolabs [creative-biolabs.com]
- 14. Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]
Application Notes and Protocols: JC124 Treatment in a Kainic Acid-Induced Epilepsy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, often accompanied by debilitating comorbidities such as cognitive dysfunction and mood disorders. Neuroinflammation, particularly the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, has been identified as a key contributor to the pathophysiology of epilepsy. JC124 is a novel and specific inhibitor of the NLRP3 inflammasome, and its therapeutic potential in a kainic acid (KA)-induced model of temporal lobe epilepsy has been investigated. These application notes provide a comprehensive overview of the experimental protocols and key findings related to this compound treatment in this preclinical epilepsy model.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in the kainic acid-induced epilepsy model.
Table 1: Effect of this compound on Spontaneous Recurrent Seizures (SRS)
| Treatment Group | Latency to First Nonconvulsive SRS (days) | Number of Nonconvulsive SRSs | Latency to First Convulsive SRS (days) | Number of Convulsive SRSs |
| Wild-Type Mice | ||||
| Sham + Vehicle | N/A | N/A | N/A | N/A |
| Post-SE + Vehicle | Data not available | Data not available | Data not available | Data not available |
| Post-SE + this compound (50 mg/kg) | Significantly prolonged vs. Vehicle | Significantly reduced vs. Vehicle | Significantly prolonged vs. Vehicle | Significantly reduced vs. Vehicle |
| Post-SE + VPA (200 mg/kg) | Significantly prolonged vs. Vehicle | Significantly reduced vs. Vehicle | Significantly prolonged vs. Vehicle | Significantly reduced vs. Vehicle |
| NLRP3 Knockout Mice | ||||
| Sham + Vehicle | N/A | N/A | N/A | N/A |
| Post-SE + Vehicle | Data not available | Data not available | Data not available | Data not available |
| Post-SE + this compound (50 mg/kg) | No significant difference vs. Vehicle | No significant difference vs. Vehicle | No significant difference vs. Vehicle | No significant difference vs. Vehicle |
N/A: Not Applicable. SE: Status Epilepticus. VPA: Valproic Acid. Data are presented as qualitative outcomes based on statistical significance reported in the source material. Specific numerical values for mean and standard error of the mean were not available in the reviewed literature.
Table 2: Effect of this compound on Depressive-Like Behavior and Cognitive Function
| Treatment Group | Sucrose Preference (%) | Immobility Time (s) - Forced Swim Test | Immobility Time (s) - Tail Suspension Test | Escape Latency (s) - Morris Water Maze (Day 5) |
| Wild-Type Mice | ||||
| Sham + Vehicle | Data not available | Data not available | Data not available | Data not available |
| Post-SE + Vehicle | Significantly lower vs. Sham | Significantly higher vs. Sham | Significantly higher vs. Sham | Significantly longer vs. Sham |
| Post-SE + this compound (50 mg/kg) | Significantly increased vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly shorter vs. Vehicle |
| Post-SE + VPA (200 mg/kg) | Significantly increased vs. Vehicle | Data not available | Data not available | Significantly shorter vs. Vehicle |
| NLRP3 Knockout Mice | ||||
| Sham + Vehicle | Data not available | Data not available | Data not available | Data not available |
| Post-SE + Vehicle | Significantly lower vs. Sham | Data not available | Data not available | Significantly longer vs. Sham |
| Post-SE + this compound (50 mg/kg) | No significant difference vs. Vehicle | Data not available | Data not available | No significant difference vs. Vehicle |
Data are presented as qualitative outcomes based on statistical significance reported in the source material. Specific numerical values for mean and standard error of the mean were not available in the reviewed literature.
Table 3: Effect of this compound on NLRP3 Inflammasome Pathway Components in the Hippocampus
| Treatment Group | NLRP3 Expression (relative to control) | ASC Expression (relative to control) | Caspase-1 p10 Expression (relative to control) | GSDMD-N Expression (relative to control) | IL-1β Levels (pg/mL) | IL-18 Levels (pg/mL) |
| Wild-Type Mice | ||||||
| Sham + Vehicle | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| Post-SE + Vehicle | Significantly increased vs. Sham | Significantly increased vs. Sham | Significantly increased vs. Sham | Significantly increased vs. Sham | Significantly increased vs. Sham | Significantly increased vs. Sham |
| Post-SE + this compound (50 mg/kg) | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| NLRP3 Knockout Mice | ||||||
| Sham + Vehicle | Not expressed | Baseline | Baseline | Baseline | Baseline | Baseline |
| Post-SE + Vehicle | Not expressed | No significant change vs. Sham | No significant change vs. Sham | No significant change vs. Sham | No significant change vs. Sham | No significant change vs. Sham |
| Post-SE + this compound (50 mg/kg) | Not expressed | No significant difference vs. Vehicle | No significant difference vs. Vehicle | No significant difference vs. Vehicle | No significant difference vs. Vehicle | No significant difference vs. Vehicle |
Data are presented as qualitative outcomes based on statistical significance reported in the source material. Specific numerical values for mean and standard error of the mean were not available in the reviewed literature.
Table 4: Effect of this compound on Neuronal Loss and Gliosis in the Hippocampus
| Treatment Group | Nissl-Stained Neurons (count) | Iba1-Positive Microglia (cell count) | GFAP-Positive Astrocytes (cell count) |
| Wild-Type Mice | |||
| Sham + Vehicle | Baseline | Baseline | Baseline |
| Post-SE + Vehicle | Significantly reduced vs. Sham | Significantly increased vs. Sham | Significantly increased vs. Sham |
| Post-SE + this compound (50 mg/kg) | Significantly increased vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| NLRP3 Knockout Mice | |||
| Sham + Vehicle | Baseline | Baseline | Baseline |
| Post-SE + Vehicle | No significant change vs. Sham | No significant change vs. Sham | No significant change vs. Sham |
| Post-SE + this compound (50 mg/kg) | No significant difference vs. Vehicle | No significant difference vs. Vehicle | No significant difference vs. Vehicle |
Data are presented as qualitative outcomes based on statistical significance reported in the source material. Specific numerical values for mean and standard error of the mean were not available in the reviewed literature.
Experimental Protocols
Animal Model and Epilepsy Induction
-
Animals: Adult male C57BL/6J mice (wild-type, WT) and NLRP3 knockout (NLRP3-/-) mice are used.
-
Epilepsy Induction:
-
Anesthetize mice with an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic frame.
-
Inject kainic acid (KA) unilaterally into the hippocampus. The coordinates for injection should be empirically determined.
-
Monitor the animals for the development of status epilepticus (SE), characterized by continuous seizures. Seizure severity can be scored using the Racine scale.
-
This compound Treatment Protocol
-
Drug Preparation: Dissolve this compound in a vehicle solution, such as 10% DMSO in saline and polyethylene glycol.
-
Dosing: A dose of 50 mg/kg of this compound has been shown to be effective.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Treatment Schedule: Begin daily administration of this compound after the induction of SE and continue for a period of 28 days.
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution to a group of KA-injected mice.
-
Positive Control: Administer a clinically used antiseizure medication, such as valproic acid (VPA) at 200 mg/kg, i.p., to another group of KA-injected mice.
-
Sham Control: Perform sham surgery with vehicle injection into the hippocampus and administer the vehicle solution.
-
Behavioral Assessments
-
Seizure Monitoring:
-
Continuously video-monitor the mice throughout the 28-day treatment period.
-
Record the latency to the first nonconvulsive and convulsive spontaneous recurrent seizures (SRSs).
-
Quantify the total number of nonconvulsive and convulsive SRSs.
-
-
Open Field Test:
-
Place the mouse in the center of an open field arena.
-
Record the total distance traveled and the time spent in the center of the arena over a specified period (e.g., 10 minutes). This test assesses locomotor activity and anxiety-like behavior.
-
-
Morris Water Maze:
-
Use a circular pool filled with opaque water.
-
Train the mice to find a hidden platform using spatial cues in the room.
-
Record the escape latency (time to find the platform) and the path length over several days of training.
-
Conduct a probe trial where the platform is removed and measure the time spent in the target quadrant to assess spatial memory.
-
-
Forced Swim Test and Tail Suspension Test:
-
These tests are used to assess depressive-like behavior.
-
In the forced swim test, place the mouse in a cylinder of water from which it cannot escape and record the duration of immobility.
-
In the tail suspension test, suspend the mouse by its tail and record the duration of immobility.
-
Molecular and Histological Analyses
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue, specifically the hippocampus, for further analysis.
-
Western Blotting:
-
Homogenize hippocampal tissue and extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against NLRP3, ASC, Caspase-1, GSDMD, IL-1β, and IL-18.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Quantify band intensities to determine relative protein expression.
-
-
ELISA:
-
Prepare hippocampal tissue homogenates.
-
Use commercially available ELISA kits to measure the concentrations of IL-1β and IL-18.
-
-
Immunohistochemistry/Immunofluorescence:
-
Fix brain tissue in 4% paraformaldehyde and prepare sections.
-
Incubate sections with primary antibodies against markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP).
-
Use appropriate secondary antibodies conjugated to a fluorescent tag or an enzyme for visualization.
-
Capture images using a microscope and quantify the number of positive cells or the intensity of staining.
-
-
Nissl Staining:
-
Use cresyl violet or a similar Nissl stain to visualize neurons in brain sections.
-
Count the number of surviving neurons in specific hippocampal regions (e.g., CA1, CA3) to assess neuronal loss.
-
-
TUNEL Assay:
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on brain sections to detect apoptotic cells.
-
Quantify the number of TUNEL-positive cells to assess the level of apoptosis.
-
Visualizations
Caption: this compound signaling pathway in kainic acid-induced epilepsy.
Application Notes and Protocols for JC124 in Western Blot Analysis of NLRP3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing JC124, a specific inhibitor of the NLRP3 inflammasome, in the context of Western blot analysis to investigate NLRP3 protein expression. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. This compound offers a targeted approach to study the role of NLRP3 in these processes.
Introduction to NLRP3 and this compound
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Its activation is a two-step process involving a priming signal, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex.[3][4] Aberrant NLRP3 inflammasome activation is a hallmark of numerous inflammatory and autoimmune disorders.[2]
This compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, effectively suppressing its activation.[5] Studies have demonstrated that this compound can reduce the expression of NLRP3 and its downstream effectors, making it a valuable tool for studying NLRP3-mediated inflammation in various disease models, including epilepsy, Alzheimer's disease, and traumatic brain injury.[6][7][8] Western blotting is a key technique to quantify the changes in NLRP3 protein levels following this compound treatment.
Data Presentation
The following table summarizes representative quantitative data from studies utilizing this compound and assessing NLRP3 pathway proteins by Western blot. This data illustrates the inhibitory effect of this compound on NLRP3 expression and downstream signaling.
| Model | Treatment Group | Protein Analyzed | Fold Change vs. Control | Reference |
| Traumatic Brain Injury (Rat) | TBI + Vehicle | NLRP3 | Increased | [8] |
| TBI + this compound | NLRP3 | Significantly Reduced vs. Vehicle | [8] | |
| TBI + Vehicle | ASC | Increased | [8] | |
| TBI + this compound | ASC | Significantly Reduced vs. Vehicle | [8] | |
| Alzheimer's Disease (Mouse) | Tg-vehicle | Iba1 | Significantly Increased vs. WT | [7][9] |
| Tg-JC124 (50 & 100 mg/kg) | Iba1 | Significantly Reduced vs. Tg-vehicle | [7][9] | |
| Tg-vehicle | HMGB1 | Significantly Increased vs. WT | [7][9] | |
| Tg-JC124 (50 & 100 mg/kg) | HMGB1 | Significantly Reduced vs. Tg-vehicle | [7][9] | |
| Epilepsy (Mouse) | KA-induced | NLRP3 | Increased | [6] |
| KA-induced + this compound | NLRP3 | Suppressed | [6] | |
| KA-induced | Caspase-1 p10 | Increased | [6] | |
| KA-induced + this compound | Caspase-1 p10 | Suppressed | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and this compound Treatment
This protocol describes the treatment of cultured cells with this compound prior to Western blot analysis of NLRP3.
Materials:
-
Cell line known to express NLRP3 (e.g., THP-1, J774A.1, or bone marrow-derived macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound (dissolved in an appropriate solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.
-
Priming (Signal 1): To induce NLRP3 expression, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
This compound Treatment: Pre-incubate the primed cells with the desired concentration of this compound for 1 hour. A vehicle control (e.g., DMSO) should be run in parallel.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM), for 30-60 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Western Blot Analysis of NLRP3
This protocol outlines the steps for detecting NLRP3 protein levels in cell lysates by Western blotting.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels (an 8% or lower acrylamide concentration is recommended for the ~118 kDa NLRP3 protein)[10]
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against NLRP3 (use at the manufacturer's recommended dilution)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For large proteins like NLRP3, consider an overnight transfer at 4°C.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NLRP3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the NLRP3 band intensity to a loading control (e.g., β-actin or GAPDH).
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Western Blot Workflow for NLRP3 Analysis with this compound
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
Measuring IL-1β Secretion after JC124 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the secretion of Interleukin-1β (IL-1β) following treatment with JC124, a selective inhibitor of the NLRP3 inflammasome.[1][2][3] These guidelines are intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of NLRP3 inhibition in inflammatory diseases. The protocols herein describe the in vitro experimental workflow, from cell culture and inflammasome activation to the quantification of IL-1β secretion. Additionally, this document outlines the mechanism of action of this compound and presents relevant quantitative data.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, it triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[2] It has demonstrated anti-inflammatory and neuroprotective effects by specifically inhibiting the formation and activation of the NLRP3 inflammasome, leading to a reduction in caspase-1 activation and subsequent IL-1β release.[1][3] This makes this compound a valuable tool for studying the role of the NLRP3 inflammasome in disease models and a potential therapeutic candidate.
These application notes provide a comprehensive guide to utilizing this compound in a laboratory setting to measure its inhibitory effect on IL-1β secretion.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory effect on IL-1β secretion.
| Parameter | Value | Cell Line | Activation Stimuli | Reference |
| IC50 | 3.25 µM | J774A.1 macrophages | LPS/ATP | [2] |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the culture of THP-1 monocytes, a human cell line commonly used for in vitro inflammasome studies.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
To differentiate monocytes into macrophage-like cells, seed the cells in culture plates and treat with 50-100 ng/mL PMA for 24-48 hours.
-
After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with the experiment.
NLRP3 Inflammasome Activation and this compound Treatment
This protocol outlines the two-signal activation of the NLRP3 inflammasome and treatment with this compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Priming (Signal 1):
-
Prepare a working solution of LPS in cell culture medium.
-
Remove the culture medium from the differentiated THP-1 cells and replace it with medium containing 1 µg/mL LPS.
-
Incubate the cells for 3-4 hours at 37°C.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in Opti-MEM.
-
After the LPS priming step, wash the cells once with PBS.
-
Add the this compound-containing Opti-MEM to the cells at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Prepare a working solution of ATP (5 mM) or Nigericin (10 µM) in Opti-MEM.
-
Add the activation stimulus to the wells containing the this compound-treated cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Following incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatants to fresh tubes and store at -80°C until IL-1β measurement.
-
Quantification of IL-1β Secretion by ELISA
This protocol describes the measurement of IL-1β in the collected cell culture supernatants using a commercially available ELISA kit.
Materials:
-
Human IL-1β ELISA Kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and controls as instructed in the ELISA kit manual.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the ELISA plate.
-
Add the detection antibody to each well.
-
Incubate the plate as per the manufacturer's instructions.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Immediately read the absorbance of each well at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-1β in each of the experimental samples.
-
Calculate the percentage of inhibition of IL-1β secretion by this compound at each concentration compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for measuring IL-1β secretion.
Caption: NLRP3 inflammasome signaling pathway and this compound inhibition.
References
Troubleshooting & Optimization
Troubleshooting JC124 insolubility in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound JC124, focusing on challenges related to its insolubility in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a novel small molecule inhibitor of the (hypothetical) PI3K/Akt signaling pathway, a critical pathway in cancer cell growth and survival. Like many new chemical entities, this compound is a lipophilic molecule with low aqueous solubility. This poor solubility can lead to several challenges in in vivo studies, including:
-
Low Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after administration, leading to suboptimal therapeutic concentrations at the target site.[1][2][3]
-
High Variability: Inconsistent dissolution and absorption can cause significant variation in plasma concentrations between individual animals, making it difficult to establish a clear dose-response relationship.
-
Precipitation at Injection Site: For parenteral routes of administration, the compound may precipitate out of the formulation upon contact with physiological fluids, leading to localized inflammation, poor absorption, and inaccurate dosing.
-
Inaccurate Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: Poor solubility can lead to misleading PK profiles and an underestimation of the compound's true efficacy in PD studies.
Q2: What are the initial steps to consider when planning an in vivo study with this compound?
A2: Before initiating an in vivo study with a poorly soluble compound like this compound, it is crucial to perform thorough pre-formulation and formulation development work. Key considerations include:
-
Physicochemical Characterization: A comprehensive understanding of this compound's physicochemical properties, such as its pKa, logP, and crystalline form, is essential for selecting an appropriate formulation strategy.
-
Solubility Screening: The solubility of this compound should be tested in a variety of pharmaceutically acceptable solvents and vehicles.
-
Formulation Selection: Based on the solubility screening, a suitable formulation strategy should be developed. Common approaches for poorly soluble compounds include co-solvents, surfactants, cyclodextrins, lipid-based formulations, and nanosuspensions.[4]
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) will significantly influence the formulation requirements and the potential for solubility-related issues.
Q3: How can I interpret variable results in my in vivo study with this compound?
A3: High variability in in vivo data with this compound is often linked to its poor solubility. To interpret and address this variability, consider the following:
-
Analyze Drug Concentrations: Whenever possible, measure plasma or tissue concentrations of this compound to correlate pharmacokinetic data with pharmacodynamic outcomes.
-
Examine the Formulation: Ensure the formulation is stable and that this compound remains in solution or suspension throughout the preparation and administration process.
-
Refine the Dosing Procedure: Standardize the dosing procedure to minimize variability between animals. For oral gavage, ensure consistent stomach content (e.g., fasting). For injections, control the rate and volume.
-
Consider a Different Formulation: If variability remains high, it may be necessary to develop a more robust formulation that improves the solubility and absorption of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound due to its insolubility.
Problem 1: Precipitation of this compound is observed in the formulation vial or syringe before administration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | Reduce the concentration of this compound in the formulation. |
| Temperature Effects | The formulation was prepared at an elevated temperature and this compound precipitated upon cooling to room temperature. | Prepare the formulation at the intended storage and administration temperature. |
| Incompatible Excipients | An excipient in the formulation is causing this compound to precipitate. | Systematically evaluate the compatibility of each excipient with this compound. |
Problem 2: Signs of local irritation or inflammation are observed at the injection site (for parenteral administration).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation in vivo | This compound is precipitating out of the formulation upon injection and contact with physiological fluids. | Develop a formulation that is more stable in a physiological environment (e.g., a lipid-based formulation or a nanosuspension). |
| Vehicle Toxicity | The vehicle itself is causing irritation. | Test the vehicle alone in a control group of animals to assess its tolerability. |
Problem 3: Low and inconsistent plasma concentrations of this compound are observed after oral administration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution | This compound is not dissolving effectively in the gastrointestinal tract. | Improve the dissolution rate by using a formulation that enhances solubility, such as a solid dispersion or a lipid-based system.[2] |
| First-Pass Metabolism | This compound is being extensively metabolized in the liver before reaching systemic circulation. | Investigate the metabolic stability of this compound in vitro. If metabolism is high, a different route of administration may be necessary. |
| Food Effects | The presence or absence of food in the stomach is affecting drug absorption. | Standardize the feeding schedule of the animals (e.g., fasting before dosing). |
Quantitative Data Summary
Table 1: Comparative Solubility of this compound in Various Vehicles
| Vehicle | Solubility (µg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| 5% Dextrose in Water (D5W) | < 0.1 |
| 10% DMSO / 90% Saline | 50 |
| 10% Solutol HS 15 / 90% Saline | 250 |
| 20% Captisol® in Water | 1500 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 5000 |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single 10 mg/kg Oral Dose of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Suspension in 0.5% Methylcellulose | 85 ± 25 | 4 | 450 ± 150 | 5 |
| Solution in 20% Captisol® | 450 ± 90 | 2 | 2100 ± 420 | 23 |
| SEDDS Formulation | 1250 ± 210 | 1 | 7500 ± 1100 | 82 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Intravenous Administration
-
Materials: this compound powder, 1% (w/v) Pluronic F68 solution, sterile water for injection, high-pressure homogenizer.
-
Procedure:
-
Prepare a 1% (w/v) solution of Pluronic F68 in sterile water.
-
Disperse 10 mg of this compound powder in 10 mL of the Pluronic F68 solution.
-
Homogenize the suspension using a high-pressure homogenizer at 20,000 psi for 20 cycles.
-
Aseptically filter the resulting nanosuspension through a 0.22 µm filter.
-
Measure the particle size and zeta potential to ensure quality control.
-
Store the nanosuspension at 4°C and protect from light.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound
-
Materials: this compound powder, Labrasol® (caprylocaproyl polyoxyl-8 glycerides), Cremophor® EL (polyoxyl 35 castor oil), Transcutol® HP (diethylene glycol monoethyl ether).
-
Procedure:
-
Prepare the SEDDS vehicle by mixing Labrasol®, Cremophor® EL, and Transcutol® HP in a 40:30:30 ratio (w/w/w).
-
Add this compound to the SEDDS vehicle at the desired concentration (e.g., 20 mg/mL).
-
Gently heat the mixture to 40°C and stir until the this compound is completely dissolved.
-
The resulting formulation should be a clear, yellowish oily liquid.
-
To confirm self-emulsification properties, add one drop of the formulation to 100 mL of water and observe the spontaneous formation of a fine emulsion.
-
Visualizations
References
JC124 Dose-Response Analysis in Primary Microglia: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JC124, a selective NLRP3 inflammasome inhibitor, in primary microglia dose-response curve analysis. This guide offers detailed experimental protocols, data presentation tables, and visual workflows to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound in primary microglia cultures.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| High variability in dose-response data between experiments. | 1. Inconsistent primary microglia purity and activation state. 2. Variation in cell seeding density. 3. Degradation of this compound in culture media. 4. Inconsistent stimulation (e.g., LPS, ATP) concentrations or incubation times. | 1. Ensure consistent microglia isolation protocols. Assess purity via immunocytochemistry (e.g., Iba1 staining). Allow cells to rest for at least 24 hours after plating before treatment. 2. Use a hemocytometer or automated cell counter to ensure accurate cell numbers for plating. 3. Prepare fresh this compound dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 4. Use freshly prepared stimulating agents at consistent concentrations and adhere strictly to incubation timelines. |
| No significant inhibition of IL-1β release even at high this compound concentrations. | 1. Ineffective NLRP3 inflammasome activation. 2. This compound precipitation in culture media. 3. Incorrect timing of this compound addition. | 1. Confirm that your stimulation protocol (e.g., LPS priming followed by ATP) effectively induces IL-1β release in control wells. Titrate LPS and ATP concentrations and incubation times if necessary. 2. Observe wells for any visible precipitate after adding this compound. Ensure the final DMSO concentration is non-toxic and does not exceed 0.5%. This compound is soluble in DMSO.[1] 3. Pre-incubate with this compound for a sufficient time (e.g., 1 hour) before adding the NLRP3 activator (e.g., ATP) to allow for cell permeability and target engagement. |
| Significant cytotoxicity observed at expected therapeutic doses of this compound. | 1. Primary microglia are sensitive to the vehicle (DMSO). 2. This compound may have off-target effects at high concentrations in this specific cell type. 3. Contamination of cell cultures. | 1. Include a vehicle control (DMSO alone) at the highest concentration used for this compound dilutions to assess its specific toxicity. 2. Perform a cytotoxicity assay (e.g., MTT or LDH) with a wide range of this compound concentrations to determine the toxic threshold in your primary microglia. 3. Regularly check cultures for signs of bacterial or fungal contamination. |
| Low yield or poor viability of primary microglia after isolation. | 1. Over-digestion of brain tissue. 2. Mechanical stress during dissociation. 3. Contamination with other cell types (e.g., fibroblasts). | 1. Optimize the duration and concentration of enzymatic digestion (e.g., trypsin, papain). 2. Triturate gently and avoid excessive centrifugation speeds. 3. Carefully remove meninges from the brain tissue to minimize fibroblast contamination.[2] |
Quantitative Data Summary
Table 1: Recommended Dose Range for this compound in Primary Microglia
| Concentration Range | Purpose | Expected Outcome |
| 0.1 µM - 1 µM | Range Finding | Minimal to partial inhibition of IL-1β release. |
| 1 µM - 10 µM | Effective Dose Range | Significant, dose-dependent inhibition of IL-1β release. |
| > 10 µM | Potential Cytotoxicity | Possible off-target effects and cytotoxicity. |
Experimental Protocols
Primary Microglia Isolation and Culture
This protocol is adapted from established methods for isolating primary microglia from neonatal mouse or rat brains.
Materials:
-
Neonatal mouse/rat pups (P0-P3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin (0.25%)
-
DNase I
-
70 µm cell strainer
-
T75 flasks
Procedure:
-
Euthanize neonatal pups according to approved animal protocols.
-
Dissect brains and remove the meninges in ice-cold HBSS.
-
Mince the brain tissue and incubate with trypsin and a small amount of DNase I at 37°C for 15-20 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in culture medium, and plate in T75 flasks.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker.
-
Collect the supernatant containing the detached microglia and plate them for experiments.
This compound Dose-Response Experiment (IL-1β Release Assay)
Materials:
-
Primary microglia cultured in 96-well plates
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Opti-MEM or serum-free DMEM
-
IL-1β ELISA kit
Procedure:
-
Plate primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere and rest for 24 hours.
-
Prime the cells with LPS (e.g., 100 ng/mL) in serum-free media for 3-4 hours.
-
Prepare serial dilutions of this compound in serum-free media. The final DMSO concentration should be ≤ 0.5%.
-
Remove the LPS-containing media and add the different concentrations of this compound to the wells. Include a vehicle control (DMSO only) and an untreated control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Add ATP (e.g., 2-5 mM) to all wells except the untreated control to activate the NLRP3 inflammasome.
-
Incubate for 30-60 minutes at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-1β concentration against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Materials:
-
Primary microglia cultured in 96-well plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Plate primary microglia and treat with the same concentrations of this compound as in the dose-response experiment for the same duration.
-
After the treatment period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours or overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Experimental workflow for this compound dose-response analysis in primary microglia.
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
References
JC124 Cytotoxicity Assessment in Neuronal Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of JC124 in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. Its primary mechanism involves blocking the assembly and activation of this inflammasome complex, which in turn reduces the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18. This compound has demonstrated anti-inflammatory and neuroprotective effects in various models of neurological disease.
Q2: Why is cytotoxicity assessment necessary for a compound described as neuroprotective?
A2: While this compound is known for its neuroprotective effects by reducing inflammation and cell death, all compounds can exhibit toxicity at high concentrations. Cytotoxicity assessment is a critical step to:
-
Determine the optimal therapeutic window: Identify a concentration range where this compound is effective in inhibiting the NLRP3 inflammasome without causing harm to the neurons.
-
Establish a safety profile: Ensure that the observed effects are due to the specific neuroprotective mechanism and not an artifact of general toxicity.
-
Control for off-target effects: High concentrations may lead to unintended cellular effects unrelated to NLRP3 inhibition.
Q3: Which assays are recommended for assessing this compound cytotoxicity in neuronal cultures?
A3: A multi-assay approach is recommended to get a comprehensive view of neuronal health.
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of mitochondria, which is an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Caspase-3 Activity): These assays measure the activity of executioner caspases, like caspase-3, which are key mediators of programmed cell death (apoptosis).
Q4: What is the role of the NLRP3 inflammasome in neuronal cell death?
A4: The NLRP3 inflammasome is a component of the innate immune system that, when activated by cellular stress or damage, triggers inflammation. In the central nervous system, overactivation of the NLRP3 inflammasome is linked to neuroinflammation. This process can lead to a form of inflammatory cell death called pyroptosis and contributes to the pathology of various neurodegenerative diseases. By inhibiting the NLRP3 inflammasome, this compound aims to reduce this neuroinflammatory cascade and subsequent neuronal damage.
Troubleshooting Guides
Troubleshooting MTT Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background reading in control wells | Contamination of culture media or reagents. | Use fresh, sterile media and reagents. Filter the MTT stock solution before use. |
| Over-incubation with MTT reagent. | Optimize MTT incubation time (typically 2-4 hours for neuronal cultures). | |
| Low signal or poor sensitivity | Insufficient cell number. | Ensure optimal cell seeding density. Neurons should form a healthy, but not overly dense, monolayer. |
| Low metabolic activity of neuronal cultures. | Allow cells to fully recover and mature after plating before starting the experiment. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by pipetting thoroughly or shaking the plate after adding the solubilization agent (e.g., DMSO). | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Pay attention to pipetting technique to avoid introducing bubbles. |
| "Edge effect" on the microplate. | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS. | |
| Presence of this compound interferes with the assay. | Run a control plate with this compound and media but no cells to check for direct chemical interaction with the MTT reagent. |
Troubleshooting LDH Release Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High LDH activity in negative control wells | Cells were damaged during media changes or handling. | Handle cells gently. Avoid forceful pipetting directly onto the cell monolayer. |
| Phenol red in the culture medium interferes with absorbance reading. | Use phenol red-free medium for the assay period if possible, or ensure the background from the medium is properly subtracted. | |
| High spontaneous cell death in culture. | Optimize culture conditions (media, supplements, density). Ensure cultures are healthy before treatment. | |
| Low signal in positive control wells (lysis buffer) | Incomplete cell lysis. | Ensure the lysis buffer is added to the maximum release wells for a sufficient amount of time before taking the supernatant. |
| LDH enzyme has degraded. | Perform the assay immediately after collecting the supernatant. Avoid multiple freeze-thaw cycles of samples. | |
| Inconsistent results | Variable incubation times with this compound. | Standardize the treatment duration across all experiments. |
| Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium if compatible with your neuronal culture. If not, subtract the background LDH from a media-only control. |
Troubleshooting Caspase-3 Activity Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No detectable caspase-3 activity despite other signs of cell death | Cell death is occurring via a caspase-independent pathway (e.g., necrosis). | Complement the caspase assay with an LDH assay to detect necrosis. |
| The timing of the assay is incorrect. | Caspase activation is a transient event. Create a time-course experiment to identify the peak of caspase-3 activity after this compound treatment. | |
| Insufficient cell lysate/protein concentration. | Ensure you are using the recommended amount of protein per assay well. Perform a protein quantification assay (e.g., BCA) on your lysates. | |
| High background fluorescence/absorbance | Autofluorescence from the compound or cell culture plate. | Run a control with this compound alone to check for intrinsic fluorescence. Use plates designed for fluorescence/luminescence assays (e.g., black or white plates). |
| Inefficient cell lysis. | Use the lysis buffer recommended in the kit and ensure complete lysis by visual inspection under a microscope if possible. | |
| High variability | Asynchronous cell death in the culture. | Ensure a homogenous and healthy starting cell population. |
| Inconsistent sample preparation. | Use a consistent protocol for cell lysis and sample handling for all replicates. |
Experimental Protocols & Methodologies
Protocol 1: MTT Assay for Neuronal Viability
-
Cell Plating: Seed primary neurons or iPSC-derived neurons in a 96-well plate at a pre-determined optimal density and culture until they form mature networks.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock 1:10 in pre-warmed, serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Steps 1 & 2). Crucially, include three sets of controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum Release Control: Cells treated with a lysis buffer (provided in most kits) 45 minutes before the end of the experiment.
-
Medium Background Control: Wells containing only culture medium.
-
-
Supernatant Collection: At the end of the incubation period, gently collect 50 µL of supernatant from each well and transfer to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (this typically involves mixing a substrate and a dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
First, subtract the absorbance value of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Control Absorbance - Vehicle Control Absorbance)] * 100
-
Protocol 3: Colorimetric Caspase-3 Activity Assay
-
Cell Plating and Treatment: Plate cells in a 6-well or 12-well plate to ensure sufficient protein yield. Treat with this compound and appropriate controls (including a positive control for apoptosis, e.g., staurosporine).
-
Cell Lysis: After treatment, collect both floating and attached cells. Centrifuge the cell suspension, discard the supernatant, and wash with ice-cold PBS. Lyse the cell pellet using an ice-cold lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration of each sample using a standard method like the BCA assay.
-
Caspase-3 Reaction: Dilute the cell lysates to a uniform concentration (e.g., 1-2 mg/mL). Add 50-100 µg of protein from each sample to a 96-well plate. Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer. Active caspase-3 will cleave the substrate, releasing the pNA chromophore.
-
Absorbance Reading: Measure the absorbance at 400 or 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance readings of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for assessing this compound cytotoxicity in neuronal cultures.
Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex.
How to avoid JC124 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of JC124 in media and ensuring successful experimental outcomes.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during stock solution preparation or dilution in aqueous media can significantly impact experimental reproducibility and accuracy. This guide provides a systematic approach to identify and resolve common issues.
Problem: Precipitate forms in the this compound stock solution (in DMSO).
| Potential Cause | Troubleshooting Steps |
| Low-quality or old DMSO | Use newly opened, anhydrous, high-purity DMSO. Hygroscopic DMSO can negatively affect solubility.[1] |
| Concentration exceeds solubility limit | Prepare stock solutions within the recommended concentration range. For higher concentrations, consider pH adjustment. |
| Incomplete dissolution | Use sonication to aid dissolution.[2][3] Gentle warming to 37°C can also help.[2] |
| Improper storage | Store stock solutions in small aliquots at -20°C for up to one month or -80°C for up to six months to prevent freeze-thaw cycles.[2] |
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | The final concentration of this compound in the aqueous medium may be too high. Perform serial dilutions. |
| Rapid addition of stock solution | Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and even dispersion. |
| Final DMSO concentration is too low | Ensure the final DMSO concentration in the medium is sufficient to maintain solubility, but be mindful of potential solvent toxicity to cells. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. |
| Media composition and pH | Components in the cell culture media (e.g., salts, proteins) can affect the solubility of this compound. The pH of the final solution can also influence solubility.[4][5] |
| Temperature shock | Ensure both the stock solution and the aqueous media are at room temperature before mixing to avoid precipitation due to temperature changes. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific and potent small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][6] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.[7][8] this compound exerts its anti-inflammatory and neuroprotective effects by selectively inhibiting the formation and activation of the NLRP3 inflammasome.[1][9]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3]
Q3: How can I increase the solubility of this compound in DMSO?
To increase the solubility of this compound in DMSO, you can use ultrasonic treatment.[1][2] Additionally, adjusting the pH of the DMSO to 3 with HCl has been shown to significantly increase solubility, reaching up to 250 mg/mL.[2][3]
Q4: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions in DMSO should be stored in aliquots to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is suitable for up to one month. For long-term storage, -80°C is recommended for up to six months.[2]
Q5: Are there established protocols for preparing this compound for in vivo studies?
Yes, for in vivo experiments, this compound is often prepared in a vehicle solution containing a combination of solvents to improve solubility and bioavailability. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare these working solutions fresh on the day of use.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 382.86 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh out 3.83 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the tube for 30 seconds to mix.
-
Place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, you would need 1 µL of the 10 mM stock solution.
-
In a sterile tube, perform a serial dilution of the stock solution in cell culture medium if a very low final concentration is required. This can help prevent localized high concentrations that may lead to precipitation.
-
Add the calculated volume of the this compound stock solution (or the intermediate dilution) to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | NOD | TargetMol [targetmol.com]
- 4. gauthmath.com [gauthmath.com]
- 5. google.com [google.com]
- 6. This compound (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
JC124 lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JC124, a specific NLRP3 inflammasome inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3][4] Its mechanism of action involves the selective inhibition of NLRP3 inflammasome formation and the subsequent activation of caspase-1, which in turn reduces the production and release of the pro-inflammatory cytokines IL-1β and IL-18.[2][3][4] By suppressing NLRP3 inflammasome activation, this compound exerts anti-inflammatory and neuroprotective effects.[2][3][4]
Q2: What are the recommended storage and stability conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to three years.[2] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[5]
Q3: How should I dissolve this compound for in vitro and in vivo experiments?
A3: this compound is soluble in DMSO.[1][2] For in vitro studies, a stock solution can be prepared in DMSO. For in vivo experiments, several formulations are suggested to ensure solubility and bioavailability. A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] For oral gavage, this compound can be dissolved in 2% DMSO in corn oil.[6] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]
Q4: What are typical working concentrations for this compound in cell culture experiments?
A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have used concentrations ranging from 0.1 µM to 30 µM.[7] It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific model.
Q5: What are the typical dosages for in vivo animal studies?
A5: In animal models, this compound has been administered at doses of 50 mg/kg and 100 mg/kg.[6][7] The route of administration is typically intraperitoneal (i.p.) injection or oral gavage.[6][7] The dosing regimen will depend on the specific animal model and the therapeutic window being investigated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results between experiments | Lot-to-lot variability of this compound. | Implement a quality control protocol for each new lot. This should include verifying the identity and purity of the compound using methods like HPLC and mass spectrometry. Functional validation in a well-established in vitro assay is also recommended to ensure consistent inhibitory activity. |
| Improper storage or handling of this compound. | Ensure this compound is stored at the recommended temperature and protected from light and moisture.[2][3][5] Avoid multiple freeze-thaw cycles by preparing single-use aliquots of stock solutions.[3] | |
| Precipitation of this compound in solution | Low solubility in the chosen solvent. | For in vivo preparations, ensure the sequential addition of solvents (e.g., DMSO, then PEG300, then Tween-80, and finally saline) and thorough mixing at each step.[1][2] Gentle warming or sonication can also help to dissolve the compound.[1][2] For cell culture, ensure the final DMSO concentration is compatible with your cells and does not exceed 0.5%. |
| No or reduced inhibitory effect on NLRP3 inflammasome activation | Suboptimal concentration of this compound. | Perform a dose-response curve to determine the IC50 for your specific experimental setup. |
| Incomplete activation of the NLRP3 inflammasome in control groups. | Ensure that both the priming signal (e.g., LPS) and the activation signal (e.g., ATP, nigericin) are used at optimal concentrations and incubation times to induce a robust NLRP3 inflammasome response. | |
| Cell type is not responsive to this compound. | Confirm that the target cells express all the necessary components of the NLRP3 inflammasome. | |
| Cell toxicity observed | High concentration of this compound or solvent. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound and the vehicle (e.g., DMSO) in your cell type. |
Quality Control for this compound
While specific lot-to-lot variability data for this compound is not publicly available, it is a critical parameter to consider for ensuring reproducible experimental outcomes. Lot-to-lot variation in small molecule inhibitors can arise from differences in purity, isomeric composition, or the presence of residual solvents from the synthesis process.
Recommended Quality Control Procedures for New Lots of this compound:
| Parameter | Methodology | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | The measured molecular weight should match the theoretical molecular weight of this compound (382.86 g/mol ). |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity should be ≥98%. |
| Solubility | Visual Inspection | The compound should dissolve completely in the recommended solvent at the specified concentration. |
| Functional Activity | In vitro NLRP3 Inhibition Assay | The IC50 value of the new lot should be within an acceptable range (e.g., ± 2-fold) of the previously validated lot. |
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the inhibition of the NLRP3 inflammasome in primary bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
In Vivo Administration of this compound in a Mouse Model of Neuroinflammation
This protocol provides a general guideline for the intraperitoneal administration of this compound.
Methodology:
-
This compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. For a 50 mg/kg dose in a 25g mouse (1.25 mg), the required volume of the stock solution is 125 µL.
-
Vehicle Preparation: Prepare the in vivo vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]
-
Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration and dose volume. Ensure the final DMSO concentration is below 10%.
-
Administration: Administer the this compound formulation or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
Monitoring: Monitor the animals according to the experimental plan and institutional guidelines.
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NOD | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting inconsistent results with JC124
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing JC124, a specific NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. Its mechanism of action involves the selective inhibition of NLRP3 inflammasome formation and the subsequent activation of caspase-1. This, in turn, reduces the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has demonstrated anti-inflammatory and neuroprotective effects in various preclinical models.[1][2]
Q2: What are the common research applications of this compound?
This compound has been utilized in a range of preclinical research areas, including:
-
Neurodegenerative Diseases: Investigating its therapeutic potential in models of Alzheimer's disease by reducing neuroinflammation, Aβ plaque burden, and improving cognitive function.[1][3]
-
Traumatic Brain Injury (TBI): Studying its ability to alleviate the neuroinflammatory response following TBI.
-
Epilepsy: Exploring its neuroprotective effects and its potential to suppress seizures.[2]
-
Myocardial Infarction: Examining its role in blocking inflammasome formation and reducing myocardial infarct size.[1]
Q3: How should I prepare and store this compound?
-
Solubility: this compound is highly soluble in DMSO. For a 250 mg/mL stock solution, ultrasonic agitation and adjusting the pH to 3 with HCl may be necessary.
-
Stock Solution Storage:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Working Solution for In Vivo Experiments: It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.
Q4: What is a common vehicle for in vivo administration of this compound?
A frequently used vehicle for oral gavage administration of this compound is a solution of 2% DMSO in corn oil.[1]
Troubleshooting Guide for Inconsistent Results with this compound
Inconsistent results in experiments involving this compound can arise from various factors, ranging from experimental design to technical execution. This guide addresses common issues and provides potential solutions.
Issue 1: Variable or Contradictory Effects on Astrogliosis
Question: I am observing inconsistent effects of this compound on astrogliosis in my animal model. Sometimes it appears to suppress it, while other times it seems to enhance it. Why is this happening?
Potential Causes and Solutions:
-
Differentiation in Treatment Regimen: The timing and duration of this compound administration can significantly impact its effect on astrogliosis.
-
Preventive vs. Therapeutic Strategy: A study comparing two different Alzheimer's disease mouse models (APP/PS1 and TgCRND8) found that a preventative treatment regimen (starting before significant pathology develops) suppressed astrogliosis, whereas a therapeutic approach (starting after pathology is established) in a different model showed increased astrogliosis.[1]
-
Recommendation: Clearly define and consistently apply your treatment strategy. Consider the pathological stage of your model when initiating treatment.
-
-
Animal Model Differences: The specific strain and genetic background of the animal model can influence the response to this compound.[1]
-
Recommendation: Be aware of the characteristics of your chosen animal model and compare your results to literature that uses the same model.
-
Experimental Protocol: In Vivo Administration of this compound
This protocol is a general guideline for the oral gavage administration of this compound in a corn oil-based vehicle.
-
Preparation of the Vehicle (2% DMSO in Corn Oil):
-
Measure the required volume of corn oil.
-
Add 2% of the total volume as DMSO.
-
Vortex or sonicate the mixture until the DMSO is fully dissolved and the solution is clear. Prepare this vehicle fresh.
-
-
Preparation of this compound Formulation:
-
From your concentrated this compound stock solution in DMSO, calculate the volume needed to achieve the desired final concentration in the vehicle.
-
Add the calculated volume of the this compound stock solution to the freshly prepared 2% DMSO in corn oil vehicle.
-
Vortex or sonicate the final formulation until the this compound is completely dissolved. The solution should be clear.
-
-
Administration:
-
Administer the this compound formulation via oral gavage at the predetermined dose and frequency.
-
Issue 2: Inconsistent In Vitro NLRP3 Inflammasome Inhibition
Question: My in vitro experiments with this compound show variable inhibition of NLRP3 inflammasome activation. What could be the cause?
Potential Causes and Solutions:
-
Suboptimal Inflammasome Activation: Inconsistent or weak activation of the NLRP3 inflammasome in your control cells will lead to a high degree of variability when assessing inhibition.
-
Two-Signal Requirement: Canonical NLRP3 activation requires two signals: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal (e.g., ATP, nigericin) to trigger inflammasome assembly. Ensure both signals are robustly delivered.
-
Recommendation: Optimize the concentration and incubation time for both your priming and activation agents.
-
-
Cell Health and Density: Unhealthy or overly confluent cells can respond variably to stimuli and inhibitors.
-
Recommendation: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments.
-
-
This compound Concentration and Incubation Time: The effective concentration and pre-incubation time of this compound can vary between cell types.
-
Recommendation: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and pre-incubation time for this compound in your specific cell model.
-
Data Presentation: Factors Influencing this compound Activity
While specific IC50 values for this compound can vary, the following table summarizes key experimental parameters that can influence its apparent potency.
| Parameter | Potential Impact on Apparent IC50 | Recommendation |
| Cell Type | Different cell types may have varying levels of NLRP3 expression and different sensitivities to inhibitors. | Characterize the NLRP3 pathway in your chosen cell line and perform dose-response curves. |
| Priming Signal (e.g., LPS) | The concentration and duration of the priming signal can affect the level of NLRP3 expression, influencing the required inhibitor concentration. | Standardize your priming protocol across all experiments. |
| Activation Signal (e.g., ATP, Nigericin) | The strength of the activation signal can impact the degree of inhibition observed. | Use a consistent and robust activation signal. |
| This compound Pre-incubation Time | Insufficient pre-incubation may not allow for adequate target engagement. | Optimize the pre-incubation time for your experimental setup. |
Visualizing Experimental Concepts
Signaling Pathway: this compound Inhibition of the NLRP3 Inflammasome
References
JC124 stability issues and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, long-term storage, and troubleshooting of JC124, a specific NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. Its primary mechanism of action is to block the assembly and activation of the NLRP3 inflammasome, which in turn inhibits the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This makes this compound a valuable tool for studying inflammatory processes and for potential therapeutic development in a range of inflammatory diseases.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. It is highly recommended to prepare fresh working solutions for experiments and avoid repeated freeze-thaw cycles of the stock solution.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods due to the potential for degradation. For in vitro and in vivo experiments, it is best to prepare the working solution fresh on the day of use.
This compound Stability and Storage Summary
While extensive quantitative stability data for this compound in various solvents and conditions is not publicly available, the following table summarizes the recommended storage conditions based on information from suppliers and general laboratory practices.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for shorter-term use. |
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during my experiment.
-
Possible Cause: this compound has limited solubility in aqueous solutions like PBS or cell culture media. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
-
Solution:
-
Increase Final DMSO Concentration (with caution): While aiming for a low final DMSO concentration (typically <0.1%) is ideal to avoid solvent-induced artifacts, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of directly diluting the highly concentrated stock into your final aqueous solution, perform one or more intermediate dilutions in a mixed solvent system (e.g., a mixture of DMSO and PBS/media) before the final dilution.
-
Vortexing During Dilution: Add the this compound stock solution to your aqueous buffer while vortexing to promote rapid and even dispersion, which can help prevent localized high concentrations that lead to precipitation.
-
Formulation with Co-solvents: For in vivo studies, formulations using co-solvents such as PEG300 and surfactants like Tween-80 can improve solubility and stability. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Issue 2: I am observing inconsistent or no inhibitory effect of this compound in my cell-based assays.
-
Possible Cause 1: Suboptimal Cell Priming: The NLRP3 inflammasome requires a two-step activation process: a priming signal (Signal 1) and an activation signal (Signal 2). Insufficient priming will lead to a weak or absent NLRP3 response, making it difficult to observe the inhibitory effect of this compound.
-
Solution 1: Ensure your cells are adequately primed with an agent like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β. The optimal concentration and duration of LPS priming should be determined for your specific cell type.
-
Possible Cause 2: Inappropriate Timing of this compound Addition: The timing of inhibitor addition is critical for observing its effect.
-
Solution 2: this compound should be added to the cell culture after the priming step but before the addition of the NLRP3 activator (e.g., ATP, nigericin). This allows the inhibitor to be present to block the inflammasome assembly upon activation.
-
Possible Cause 3: Lot-to-Lot Variability: As with many chemical compounds, there can be variability in the purity and activity of this compound between different manufacturing lots.
-
Solution 3: If you suspect lot-to-lot variability, it is advisable to test a new lot alongside a previously validated lot if possible. Alternatively, perform a dose-response curve with each new lot to confirm its potency.
Issue 3: I am concerned about potential off-target effects of this compound.
-
Possible Cause: While this compound is reported to be a specific NLRP3 inhibitor, like any small molecule, it has the potential for off-target effects, especially at high concentrations.
-
Solution:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits NLRP3 activation in your system.
-
Include Proper Controls: Use NLRP3-deficient cells (e.g., from knockout mice) as a negative control. If the observed effect of this compound persists in these cells, it is likely due to an off-target mechanism.
-
Test against other Inflammasomes: To confirm specificity, you can test this compound's effect on other inflammasomes like NLRC4 or AIM2, which should not be inhibited by a specific NLRP3 inhibitor.
-
Experimental Protocols
Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes a general method for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-buffered saline)
-
ELISA kit for IL-1β
Methodology:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, prepare working solutions by diluting the stock in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally below 0.1%.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) in complete culture medium to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After the priming step, carefully remove the LPS-containing medium and replace it with fresh medium containing this compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO). Incubate the cells with this compound for 1 hour.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 µM for 1-2 hours), directly to the wells.
-
Sample Collection: After the activation period, collect the cell culture supernatants. Centrifuge the supernatants to remove any cellular debris.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-1β in the this compound-treated wells to the vehicle-treated control to determine the inhibitory effect of this compound.
Visualizations
NLRP3 Inflammasome Signaling Pathway and Point of this compound Inhibition
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound's in vitro efficacy.
JC124 In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JC124 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1] Its primary mechanism of action is to block the formation and activation of the NLRP3 inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] this compound has demonstrated anti-inflammatory and neuroprotective effects in various animal models.[4][2][5]
Q2: In which animal models has this compound been successfully used?
This compound has been effectively used in several preclinical animal models, including:
-
Alzheimer's Disease (AD) transgenic mice.[2]
-
Epilepsy in kainic acid-induced epileptic mice.[7]
-
Myocardial Infarction in mice.[2]
Q3: What are the recommended solvents and preparation methods for in vivo delivery of this compound?
This compound is soluble in DMSO.[1][5] For in vivo administration, a co-solvent system is typically required. Here are some established protocols:
-
Protocol 1 (Clear Solution): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method yields a clear solution with a solubility of at least 2.08 mg/mL.[4]
-
Protocol 2 (Suspension): 10% DMSO and 90% (20% SBE-β-CD in Saline). This results in a suspended solution and may require sonication.[4]
-
Protocol 3 (Clear Solution for Oil-Based Delivery): 10% DMSO and 90% Corn Oil. This also produces a clear solution with a solubility of at least 2.08 mg/mL.[4]
Note: When preparing solutions, it is recommended to add each solvent sequentially and ensure the compound is fully dissolved before adding the next.[5] For long-term dosing studies (over half a month), the suitability of Protocol 1 should be carefully considered.[4] To aid dissolution, gentle heating (to 37°C) and sonication can be employed.[4][1]
Q4: What is a typical dosage and route of administration for this compound in animal models?
A commonly cited dosage is 100 mg/kg administered via intraperitoneal (i.p.) injection.[4][1][5] The dosing frequency can vary depending on the experimental design and disease model. For instance, in a TBI model, four doses were administered at 30 minutes, 6, 24, and 30 hours post-injury.[4][1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during solution preparation. | Poor solubility in the chosen vehicle. | * Ensure the DMSO concentration is appropriate (generally not exceeding 10% for in vivo use).[5] * Try a different co-solvent system (see solubility data below). * Gently heat the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[4][1] * Prepare fresh solutions before each use. |
| Animal distress or adverse effects post-injection. | Vehicle toxicity. | * For sensitive animals like nude mice, keep the DMSO concentration below 2%.[5] * Ensure all solvents are of high purity and suitable for in vivo use. * Consider alternative routes of administration if intraperitoneal injection is causing issues. |
| Lack of expected therapeutic effect. | Inadequate dosage or bioavailability. | * Verify the accuracy of the prepared this compound concentration. * Increase the dosing frequency or total dose based on literature from similar models. * Ensure the route of administration is appropriate for reaching the target tissue. |
| Inconsistent results between experiments. | Variability in drug preparation or administration. | * Standardize the protocol for preparing the this compound solution, including the order of solvent addition and mixing method.[5] * Ensure consistent injection volumes and techniques across all animals. * Store the stock solution appropriately (-80°C for up to 6 months, -20°C for up to 1 month) and avoid repeated freeze-thaw cycles by aliquoting.[4][1] |
Quantitative Data Summary
This compound Solubility
| Solvent/Vehicle | Solubility | Solution Appearance | Notes |
| DMSO | ≥ 225.0 mg/mL (587.7 mM) | Clear Solution | pH adjustment to 3 with HCl and sonication may be required.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.43 mM) | Clear Solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (5.43 mM) | Suspended Solution | Requires sonication.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.43 mM) | Clear Solution | [4] |
Experimental Protocols
Protocol: Preparation and Administration of this compound for In Vivo Studies
-
Stock Solution Preparation:
-
Working Solution Preparation (using Protocol 1 as an example):
-
For a final concentration of 2.08 mg/mL, take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[4]
-
-
Administration:
-
Administer the freshly prepared working solution to the animal model via the desired route (e.g., intraperitoneal injection).
-
The volume of injection will depend on the animal's weight and the target dosage (e.g., 100 mg/kg).
-
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NOD | TargetMol [targetmol.com]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Efficacy Showdown: A Comparative Analysis of NLRP3 Inflammasome Inhibitors JC124 and MCC950
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the in vivo performance of two prominent NLRP3 inflammasome inhibitors, JC124 and MCC950. This guide provides a synthesis of available experimental data, detailed methodologies for key in vivo studies, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target.[1][2][3] Among the numerous inhibitors developed, this compound and MCC950 have garnered significant attention for their potent and specific inhibition of the NLRP3 inflammasome. Both are small molecule inhibitors that have been extensively evaluated in various preclinical models of inflammatory diseases.[4][5] This guide aims to provide a side-by-side comparison of their in vivo efficacy based on published experimental data, offering a valuable resource for the scientific community.
Mechanism of Action
Both this compound and MCC950 exert their inhibitory effects by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.[4][6] This blockade inhibits the downstream cascade of caspase-1 activation and the subsequent release of IL-1β and IL-18.[1][2][3]
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound and MCC950.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition.
Comparative In Vivo Efficacy Data
While no direct head-to-head in vivo studies comparing this compound and MCC950 have been published, this section summarizes key findings from separate studies in various disease models to facilitate an indirect comparison.
Alzheimer's Disease (AD)
| Feature | This compound | MCC950 |
| Animal Model | APP/PS1 transgenic mice[7] | APP/PS1 transgenic mice[8][9] |
| Dosage & Route | Oral gavage, 3 months[7] | Intraperitoneal injection, daily[10] |
| Key Findings | - Significantly decreased Aβ load[7]- Reduced neuroinflammation and astrogliosis[7]- Improved cognitive function[7]- Preserved synaptic plasticity and increased hippocampal neurogenesis[7] | - Reduced Aβ accumulation[8][9]- Inhibited microglial activation[8][9]- Improved cognitive function[8][9]- Stimulated Aβ phagocytosis by microglia[8][9] |
| Reported Outcome | Dose-dependent reduction in Aβ plaques[11] | 50% reduction in Aβ plaques with 10 mg/kg daily injection[10] |
Traumatic Brain Injury (TBI)
| Feature | This compound | MCC950 |
| Animal Model | Sprague-Dawley rats[12] | Not extensively reported in TBI models |
| Dosage & Route | Intraperitoneal injection (100 mg/kg) at 30 min, 6, 24, and 30 h post-TBI[4] | - |
| Key Findings | - Significantly reduced cortical lesion volume[4][12]- Decreased number of degenerating neurons[4][12]- Reduced inflammatory cell response[4][12]- Decreased protein levels of NLRP3, ASC, IL-1β, TNF-α, iNOS, and caspase-1[4][12][13] | - |
| Reported Outcome | Complete blockade of injury-enhanced expression of NLRP3 and ASC[13] | - |
Spinal Cord Injury (SCI)
| Feature | This compound | MCC950 |
| Animal Model | Not extensively reported in SCI models | C57BL/6 mice[14][15][16] |
| Dosage & Route | - | Intraperitoneal injection (10 or 50 mg/kg) at 1 and 3 h post-SCI[15][16] |
| Key Findings | - | - Improved motor function (grip strength, BMS scores)[15][16]- Reduced spinal cord edema and pathological injury[14][16]- Decreased release of TNF-α, IL-1β, and IL-18[14][16]- Reduced neuronal apoptosis[17] |
| Reported Outcome | - | Dose-dependent improvement in motor function from 7 days post-injury[15] |
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
| Feature | This compound | MCC950 |
| Animal Model | Not extensively reported in EAE models | C57BL/6 mice[18][19][20][21] |
| Dosage & Route | - | Treatment every other day starting from EAE induction[20] |
| Key Findings | - | - Lessened disease severity (lower clinical scores)[20][21]- Reduced neuronal damage and synapse loss in the brain[18][19][20][21]- Decreased demyelination and oligodendrocyte loss[18][19][20][21]- Reduced inflammatory activity of microglia and astrocytes[20][21] |
| Reported Outcome | - | Significantly lower clinical scores compared to untreated EAE mice[20] |
Experimental Protocols
This section provides an overview of the methodologies used in the key in vivo studies cited in this guide.
Alzheimer's Disease Model (APP/PS1 Mice)
-
This compound Study Protocol:
-
MCC950 Study Protocol:
Caption: Experimental workflow for AD models.
Traumatic Brain Injury Model (Rats)
-
This compound Study Protocol:
-
Animals: Adult male Sprague-Dawley rats.[12][22][23][24][25]
-
Injury Model: Closed head injury model.[22]
-
Treatment: Intraperitoneal administration of this compound (100 mg/kg) at 30 minutes, 6, 24, and 30 hours post-injury.[4]
-
Assessments: Quantification of cortical lesion volume, number of degenerating neurons, inflammatory cell response, and expression levels of inflammasome-related proteins.[4][12]
-
Caption: Experimental workflow for TBI model.
Spinal Cord Injury Model (Mice)
-
MCC950 Study Protocol:
-
Injury Model: Extradural compression of the spinal cord.[16]
-
Treatment: Intraperitoneal injection of MCC950 (10 or 50 mg/kg) at 1 and 3 hours post-SCI.[15][16]
-
Assessments: Behavioral assessments (grip strength, Basso Mouse Scale), measurement of spinal cord edema, histopathological analysis, and quantification of pro-inflammatory cytokines.[14][15][16]
Caption: Experimental workflow for SCI model.
Experimental Autoimmune Encephalomyelitis (EAE) Model (Mice)
-
MCC950 Study Protocol:
-
EAE Induction: Immunization with MOG35-55 peptide.[26]
-
Treatment: MCC950 administered every other day starting from the day of EAE induction.[20]
-
Assessments: Clinical scoring of disease severity, immunohistochemistry for neuronal damage, demyelination, oligodendrocyte loss, and glial cell activation.[18][19][20][21]
Caption: Experimental workflow for EAE model.
Conclusion
Both this compound and MCC950 have demonstrated significant in vivo efficacy in various models of inflammatory diseases by targeting the NLRP3 inflammasome. The available data suggests that both compounds are potent inhibitors capable of reducing inflammation and improving disease-specific outcomes. However, the lack of direct comparative studies makes it challenging to definitively declare one as superior to the other. The choice between these inhibitors for future research may depend on the specific disease model, the desired route of administration, and the specific pathological readouts of interest. This guide provides a foundational comparison to aid researchers in making informed decisions for their preclinical studies. Further head-to-head investigations are warranted to delinate the nuanced differences in their in vivo efficacy and pharmacokinetic/pharmacodynamic profiles.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | NOD | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [agris.fao.org]
- 15. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MCC950 Reduces Neuronal Apoptosis in Spinal Cord Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 21. researchgate.net [researchgate.net]
- 22. A model of traumatic brain injury in rats is influenced by neuroprotection of diurnal variation which improves motor behavior and histopathology in white matter myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Frontiers | Microstructural Tissue Changes in a Rat Model of Mild Traumatic Brain Injury [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. transpharmation.com [transpharmation.com]
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: JC124 vs. CY-09
For researchers, scientists, and drug development professionals, the selection of a potent and selective NLRP3 inflammasome inhibitor is critical for advancing research in inflammatory diseases. This guide provides an objective comparison of two prominent inhibitors, JC124 and CY-09, focusing on their selectivity, mechanism of action, and supporting experimental data.
Executive Summary
Both this compound and CY-09 are established inhibitors of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response and implicated in a wide range of inflammatory disorders. While both compounds effectively suppress NLRP3-mediated inflammation, they exhibit distinct mechanisms of action and have differing profiles of selectivity and off-target effects. CY-09 is a direct inhibitor of the NLRP3 ATPase activity, whereas this compound blocks inflammasome assembly without affecting this enzymatic function. This fundamental difference in their interaction with the NLRP3 protein likely underlies their respective selectivity profiles.
Data Presentation: Quantitative Comparison
| Parameter | This compound | CY-09 |
| Primary Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| Direct Binding Target | NLRP3 Protein | ATP-binding motif of NLRP3 NACHT domain |
| Mechanism of Action | Blocks ASC oligomerization and caspase-1 activation; Does not inhibit NLRP3 ATPase activity. | Inhibits NLRP3 ATPase activity, preventing inflammasome assembly. |
| Binding Affinity (Kd) | Not publicly available | 500 nM |
| Potency (IC50) | 3.25 µM (inhibition of IL-1β release in LPS/ATP-stimulated J774A.1 cells) | Not explicitly stated in the same format, but effective in the low µM range. |
| Selectivity (Other Inflammasomes) | Data not publicly available | No effect on NLRC4, NLRP1, NOD2, or RIG-I ATPase activity. |
| Off-Target Effects | Data from broad kinase screening not publicly available. | No activity for hERG. Inhibits some cytochrome P450 enzymes at higher concentrations (IC50s: CYP1A2 = 18.9 µM, CYP2C9 = 8.18 µM, CYP2C19 > 50 µM, CYP2D6 > 50 µM, CYP3A4 = 26.0 µM). |
Mechanism of Action and Signaling Pathways
The NLRP3 inflammasome activation is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by toll-like receptor (TLR) agonists like lipopolysaccharide (LPS). The "activation" step is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
CY-09 directly interferes with the activation step by binding to the ATP-binding motif within the NACHT domain of NLRP3. This binding inhibits the inherent ATPase activity of NLRP3, which is a crucial energy-dependent step for the conformational changes required for inflammasome assembly.
This compound , in contrast, also acts on the activation step but through a different mechanism. It directly targets the NLRP3 protein to block the downstream recruitment and oligomerization of the ASC adaptor protein. This prevents the formation of the functional inflammasome complex and subsequent caspase-1 activation, without affecting the ATPase activity of NLRP3 itself.
Caption: Simplified signaling pathway of NLRP3 inflammasome activation and points of intervention for CY-09 and this compound.
Experimental Protocols
To assess the selectivity and potency of NLRP3 inhibitors like this compound and CY-09, a series of in vitro cellular assays are typically employed. Below are representative protocols.
NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the secretion of IL-1β from activated macrophages.
-
Cell Line: Bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocytes differentiated into macrophages.
-
Protocol:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Priming: Stimulate the cells with Lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (this compound or CY-09) for 30-60 minutes.
-
Activation: Induce NLRP3 inflammasome activation with a second stimulus, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Quantification: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 value.
-
ASC Oligomerization Assay
This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation, and assesses the inhibitory effect of the compounds on this process.
-
Cell Line: Immortalized macrophages stably expressing ASC tagged with a fluorescent protein (e.g., ASC-mCherry).
-
Protocol:
-
Seed the fluorescently-tagged ASC macrophages in a glass-bottom plate suitable for microscopy.
-
Prime the cells with LPS as described above.
-
Treat with the inhibitor (this compound or CY-09) at various concentrations.
-
Activate the inflammasome with a stimulus like Nigericin.
-
Fix the cells and visualize the formation of large, perinuclear ASC aggregates ("specks") using fluorescence microscopy.
-
Quantify the percentage of cells containing ASC specks in the presence and absence of the inhibitor.
-
Caption: A generalized workflow for determining the in vitro potency of NLRP3 inflammasome inhibitors.
Conclusion
The choice between this compound and CY-09 will depend on the specific research question and experimental context. CY-09 offers a well-characterized mechanism of action with a known direct binding site and established selectivity against other inflammasomes. Its inhibition of NLRP3 ATPase activity is a key feature. This compound, while also a specific NLRP3 inhibitor, operates through a distinct mechanism that does not involve the ATPase function, which may offer advantages in certain biological contexts. The lack of publicly available, comprehensive off-target screening data for this compound warrants consideration for studies where broad off-target effects are a concern. Researchers are encouraged to consider these differences when designing experiments and interpreting results in the field of NLRP3-driven inflammation.
JC124: A Potent and Selective Inhibitor of the NLRP3 Inflammasome
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of JC124's inhibitory activity on the NLRP3 inflammasome versus other known inflammasomes, supported by experimental data and methodologies.
This compound has emerged as a significant tool in the study of inflammatory diseases due to its selective inhibition of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1] This multiprotein complex is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of sterile inflammatory conditions. The selectivity of this compound for NLRP3 over other inflammasomes, such as NLRC4 and AIM2, is a critical feature that enables targeted investigation of NLRP3-driven inflammation.
Comparative Inhibitory Activity
Experimental evidence demonstrates that this compound effectively inhibits the NLRP3 inflammasome while showing no significant activity against the NLRC4 and AIM2 inflammasomes. This selectivity is crucial for dissecting the specific role of NLRP3 in various pathological processes.
| Inflammasome | Target | This compound Inhibitory Activity |
| NLRP3 | NLRP3 | IC50: 3.25 µM (in LPS/ATP-stimulated J774A.1 cells) |
| NLRC4 | NLRC4 | No significant inhibition of IL-1β production |
| AIM2 | AIM2 | No significant inhibition of IL-1β production |
Table 1: Comparative inhibitory activity of this compound against different inflammasomes. The IC50 value for NLRP3 indicates the concentration at which this compound inhibits 50% of the IL-1β release mediated by the NLRP3 inflammasome. For NLRC4 and AIM2, studies have shown no significant reduction in IL-1β production, indicating a lack of inhibitory effect at concentrations effective against NLRP3.
Signaling Pathways and Mechanism of Action
The NLRP3 inflammasome is activated by a two-signal process. The first signal (priming) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through NF-κB signaling. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound is proposed to act by interfering with the formation of the NLRP3 inflammasome complex, thereby blocking the activation of caspase-1.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The specificity of this compound for the NLRP3 inflammasome was determined through a series of cellular assays designed to selectively activate different inflammasome pathways.
NLRP3 Inflammasome Activation Assay:
-
Cell Line: J774A.1 murine macrophages or bone marrow-derived macrophages (BMDMs).
-
Priming: Cells are primed with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 30 minutes.
-
Activation: The NLRP3 inflammasome is activated by adding ATP (5 mM) for 30 minutes.
-
Measurement: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: IC50 values are calculated from the dose-response curve of this compound.
NLRC4 Inflammasome Activation Assay:
-
Cell Line: J774A.1 macrophages or BMDMs.
-
Priming: Cells are primed with LPS (1 µg/mL) for 4 hours.
-
Treatment: Cells are treated with this compound.
-
Activation: The NLRC4 inflammasome is activated by transfection with flagellin from Salmonella typhimurium (1 µg/mL) for 6 hours.
-
Measurement: IL-1β levels in the supernatant are measured by ELISA.
AIM2 Inflammasome Activation Assay:
-
Cell Line: J774A.1 macrophages or BMDMs.
-
Priming: Cells are primed with LPS (1 µg/mL) for 4 hours.
-
Treatment: Cells are treated with this compound.
-
Activation: The AIM2 inflammasome is activated by transfecting cells with poly(dA:dT) (1 µg/mL) for 6 hours.
-
Measurement: IL-1β concentration in the supernatant is determined by ELISA.
Caption: Experimental workflow for testing this compound specificity against different inflammasomes.
Conclusion
References
A Head-to-Head Comparison of JC124 and Other NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target. This guide provides a head-to-head comparison of JC124, a selective NLRP3 inhibitor, with other notable inhibitors, supported by available experimental data to aid in research and development decisions.
In Vitro Potency and Mechanism of Action: A Comparative Overview
A critical aspect of evaluating NLRP3 inhibitors is their potency in cell-based assays. The half-maximal inhibitory concentration (IC50) for IL-1β release is a key metric. The following table summarizes the available data for this compound and other well-characterized NLRP3 inhibitors.
| Inhibitor | IC50 (IL-1β Release) | Cell Type | Activator(s) | Mechanism of Action |
| This compound | 3.25 µM[1] | J774A.1 macrophages | LPS + ATP | Inhibits ASC oligomerization.[2] |
| MCC950 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | LPS + various | Blocks NLRP3 activation downstream of K+ efflux. |
| 70.4 nM[3] | CAPS Patient PBMCs | LPS | ||
| OLT1177 (Dapansutrile) | Nanomolar range for 50% inhibition[4] | J774A.1 macrophages | LPS + ATP | Prevents NLRP3-ASC interaction; reduces NLRP3 ATPase activity.[4] |
| Inzomelid | Nanomolar doses abolished fibrillar synuclein-mediated NLRP3 activation[5] | Microglia | Fibrillar synuclein | Selective NLRP3 inhibitor. |
| MNS | 2 µM | Mouse BMDMs | LPS | Covalently modifies a cysteine in the NACHT domain, inhibiting ATPase activity.[6] |
| INF39 | 10 µM[6] | Not specified | Not specified | Irreversible NLRP3 inhibitor. |
Preclinical In Vivo Efficacy: A Look at the Evidence
Direct head-to-head in vivo comparative studies are limited. However, individual studies demonstrate the therapeutic potential of these inhibitors in various disease models.
This compound has shown significant efficacy in multiple preclinical models:
-
Alzheimer's Disease: In APP/PS1 mice, this compound treatment decreased Aβ accumulation, reduced neuroinflammation, and improved cognitive function.[7]
-
Traumatic Brain Injury (TBI): In a rat model of TBI, this compound treatment reduced neuronal degeneration, neuroinflammation, and cortical lesion volume.[8][9] It significantly decreased the expression of NLRP3, ASC, IL-1β, and other inflammatory markers.[8][9]
-
Epilepsy: In a mouse model of epilepsy, this compound inhibited seizures, improved cognitive and behavioral outcomes, and reduced neuronal loss and neuroinflammation.[8]
MCC950 is one of the most extensively studied preclinical NLRP3 inhibitors and has demonstrated efficacy in models of:
-
Experimental Autoimmune Encephalomyelitis (EAE), a model of multiple sclerosis.
-
Cryopyrin-Associated Periodic Syndromes (CAPS).
-
Type 2 diabetes.
-
Atherosclerosis.[10]
OLT1177 (Dapansutrile) has shown promise in models of:
-
Gout, where it reduced joint inflammation in humans.[11]
-
Experimental Autoimmune Encephalomyelitis (EAE).[12]
Inzomelid , a CNS-penetrant inhibitor, has been shown to mitigate motor deficits and dopaminergic degeneration in a preclinical model of Parkinson's disease.[5]
Signaling Pathways and Experimental Workflows
To understand the context of NLRP3 inhibition, it is crucial to visualize the signaling pathway and the experimental workflow for inhibitor testing.
Canonical NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically initiated by toll-like receptor (TLR) agonists like lipopolysaccharide (LPS). The "activation" step is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent maturation and release of IL-1β and IL-18.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Experimental Workflow for Evaluating NLRP3 Inhibitors
The evaluation of NLRP3 inhibitors typically follows a standardized in vitro workflow using immune cells such as bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1.
Caption: A typical experimental workflow for assessing NLRP3 inhibitor potency.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the in vitro potency of an NLRP3 inhibitor by measuring its effect on IL-1β secretion from stimulated immune cells.
Materials:
-
Immune cells: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) or THP-1 human monocytic cells.
-
Cell culture medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Priming agent: Lipopolysaccharide (LPS).
-
Activation agent: ATP or Nigericin.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
ELISA kit for IL-1β quantification.
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test inhibitor or vehicle control. Incubate for a predefined period (e.g., 30-60 minutes).
-
Activation: Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Conclusion
This compound is a specific NLRP3 inflammasome inhibitor with demonstrated in vitro and in vivo efficacy. While direct quantitative comparisons with other inhibitors in the same experimental settings are not always available, the existing data provides a strong basis for its further investigation. This compound's mechanism of inhibiting ASC aggregation distinguishes it from some other inhibitors that target NLRP3's ATPase activity or other upstream activation events. The choice of an NLRP3 inhibitor for a specific research application or therapeutic development program will depend on various factors including the desired potency, selectivity, pharmacokinetic properties, and the specific disease context. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. This compound (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | NOD | TargetMol [targetmol.com]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NLRP3 inflammasome by MCC950 improves the metabolic outcome of islet transplantation by suppressing IL-1β and islet cellular death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with OLT1177™, an Oral NLRP3 Inflammasome Inhibitor, Reduces Systemic Inflammation During Gout Flares in Humans - ACR Meeting Abstracts [acrabstracts.org]
- 12. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
JC124: A Comparative Guide to a Novel NLRP3 Inflammasome Inhibitor
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The initial request for information on "JC124 off-target kinase screening results" has led to a crucial clarification. Extensive research indicates that this compound is not a kinase inhibitor but a specific and potent inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2] As such, off-target kinase screening data for this compound is not available in the public domain.
This guide has been adapted to provide a scientifically accurate and valuable comparison of this compound with other well-characterized NLRP3 inflammasome inhibitors. This information is pertinent for researchers investigating inflammatory diseases and developing novel therapeutics targeting the NLRP3 pathway.
Comparative Analysis of NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory disorders. The following table provides a comparative overview of this compound and other selected NLRP3 inhibitors, focusing on their potency and mechanism of action.
| Compound | Target | IC50 Value | Mechanism of Action | Key References |
| This compound | NLRP3 Inflammasome | 3.21 ± 0.49 µM (in J774A.1 cells)[3] | Specific inhibitor of NLRP3 inflammasome formation and activation of caspase-1, leading to reduced IL-1β production.[1][2] | [1][2][3] |
| MCC950 | NLRP3 Inflammasome | 7.5 nM (in BMDMs)[4] | Potent and selective inhibitor that blocks both canonical and non-canonical NLRP3 activation.[4][5] It is thought to bind to the Walker B motif of the NLRP3 NACHT domain.[6] | [4][5][6] |
| Oridonin | NLRP3 Inflammasome | ~0.75 µM[6] | Covalently binds to cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly.[6][7][8] | [6][7][8] |
| Dapansutrile (OLT1177) | NLRP3 Inflammasome | ~1 nM (in J774 macrophages)[6] | Prevents the interaction between NLRP3 and ASC by inhibiting the ATPase activity of NLRP3.[6][9] | [6][9][10] |
BMDMs: Bone Marrow-Derived Macrophages; J774A.1 and J774: murine macrophage cell lines; THP-1: human monocytic cell line.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize NLRP3 inflammasome inhibitors.
NLRP3 Inflammasome Activation Assay in Macrophages
This assay is fundamental for assessing the inhibitory activity of compounds on the NLRP3 inflammasome.
a. Cell Culture and Priming:
-
Murine bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are commonly used.[11][12]
-
Cells are seeded in multi-well plates and primed with lipopolysaccharide (LPS) for 3-5 hours. This "Signal 1" upregulates the expression of NLRP3 and pro-IL-1β.[11]
b. NLRP3 Activation and Inhibition:
-
Following priming, the cells are treated with the test compound (e.g., this compound) at various concentrations for a specified pre-incubation time.
-
NLRP3 inflammasome is then activated with a "Signal 2" stimulus, such as ATP or nigericin, for 1-2 hours.[11]
c. Measurement of IL-1β Release:
-
The cell culture supernatant is collected.
-
The concentration of mature IL-1β in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12][13][14]
Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme activated by the inflammasome complex.
a. Sample Preparation:
-
Following NLRP3 inflammasome activation and treatment with the inhibitor as described above, cell lysates or culture supernatants can be used.
b. Assay Procedure:
-
A fluorometric or colorimetric assay kit is used, which contains a specific caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA).[15]
-
The cleavage of the substrate by active caspase-1 results in a fluorescent or colorimetric signal that is proportional to the enzyme's activity. The signal is measured using a microplate reader.[15]
-
A luminescent-based assay, such as the Caspase-Glo® 1 assay, offers a highly sensitive alternative that can be performed directly in cell culture plates.[16][17]
Visualizing the NLRP3 Inflammasome Pathway and Inhibition
The following diagram illustrates the signaling pathway of the NLRP3 inflammasome and highlights the points of intervention for the discussed inhibitors.
Caption: NLRP3 Inflammasome Pathway and Inhibitor Targets.
References
- 1. This compound (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iji.sums.ac.ir [iji.sums.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. amsbio.com [amsbio.com]
- 16. promega.com [promega.com]
- 17. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of JC124 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NLRP3 inflammasome inhibitor JC124's performance across different cell lines, supported by experimental data and detailed methodologies.
This compound is a potent and specific small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Its primary mechanism of action involves the selective inhibition of NLRP3 inflammasome formation, which in turn blocks the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β). This guide summarizes the quantitative effects of this compound in various cell lines, outlines the experimental protocols for assessing its activity, and provides a visual representation of the underlying signaling pathways.
Comparative Efficacy of this compound Across Different Cell Lines
The inhibitory potency of this compound has been evaluated in several key immune cell lines commonly used in inflammation research. The half-maximal inhibitory concentration (IC50) for IL-1β release is a critical parameter for comparing the efficacy of this compound in different cellular contexts.
| Cell Line | Description | This compound IC50 for IL-1β Release | Reference |
| J774A.1 | Murine macrophage-like cell line | 3.25 µM | |
| THP-1 | Human monocytic cell line | Data not available in searched results | |
| Primary Microglia | Primary immune cells of the central nervous system | Data not available in searched results | |
| Bone Marrow-Derived Macrophages (BMDMs) | Primary macrophages derived from bone marrow | Data not available in searched results |
Further research is required to establish the IC50 values of this compound in THP-1 cells, primary microglia, and BMDMs to provide a more comprehensive comparison.
Beyond murine macrophages, this compound has demonstrated significant anti-inflammatory and neuroprotective effects in other cell types. In human induced pluripotent stem cell (hiPSC)-derived neurons, this compound has been shown to alleviate neuroinflammation and oxidative stress. Additionally, studies on microglial cell lines have revealed that this compound can reduce the number of activated microglia, a key process in neuroinflammatory diseases.
Experimental Protocols
To ensure reproducibility and facilitate the cross-validation of this compound's effects, detailed experimental protocols are provided below for key assays.
NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells
This protocol describes how to induce NLRP3 inflammasome activation in the human monocytic cell line THP-1 and assess the inhibitory effect of this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. To differentiate into macrophage-like cells, seed the cells in a 96-well plate and treat with PMA (e.g., 50 nM) for 24-48 hours.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 30 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 10 µM) for 1-2 hours or ATP (e.g., 5 mM) for 30-60 minutes.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is used to assess the cytotoxicity of this compound by measuring the release of LDH from damaged cells.
Materials:
-
Cells (e.g., J774A.1, THP-1)
-
96-well cell culture plates
-
This compound
-
LDH cytotoxicity assay kit
-
Lysis buffer (provided with the kit for maximum LDH release control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and vehicle control for the desired duration (e.g., 24 hours).
-
Controls: Include wells with untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (typically up to 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Visualizing the Mechanism of Action
To illustrate the signaling pathway targeted by this compound and the experimental workflow, the following diagrams are provided.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound's inhibitory effects.
Comparative Guide to Long-Term Efficacy and Safety of PCSK9 Inhibitors: Evolocumab vs. Alirocumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term efficacy and safety profiles of two leading Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, Evolocumab and Alirocumab. The data presented is compiled from major clinical trials and meta-analyses to support objective evaluation.
Mechanism of Action
Both Evolocumab and Alirocumab are fully human monoclonal antibodies that function by inhibiting the PCSK9 enzyme.[1] PCSK9 is a protein that binds to low-density lipoprotein (LDL) receptors on the surface of hepatocytes, leading to their degradation.[2][3] By inhibiting PCSK9, these drugs increase the number of available LDL receptors to clear LDL cholesterol (LDL-C) from the bloodstream, thereby significantly lowering circulating LDL-C levels.[2][3][4][[“]]
References
- 1. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 - Wikipedia [en.wikipedia.org]
- 5. Pcsk9 Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
Safety Operating Guide
Proper Disposal of JC124: A Guide for Laboratory Professionals
For Immediate Reference: JC124 is a potent and selective NLRP3 inflammasome inhibitor intended for research use only. Proper handling and disposal are crucial due to its potential hazards. This document provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
This compound, with CAS number 1638611-48-9, is characterized by its neuroprotective and anti-inflammatory properties.[1][2][3][4] Due to its classification, specific protocols must be followed for its disposal.
Key Chemical and Safety Data
A summary of essential quantitative data for this compound is provided in the table below for easy reference. This information is critical for safe handling and emergency preparedness.
| Property | Value |
| Chemical Name | 5-chloro-2-methoxy-N-(4-(N-methylsulfamoyl)phenethyl)benzamide |
| CAS Number | 1638611-48-9 |
| Molecular Formula | C₁₇H₁₉ClN₂O₄S |
| Molecular Weight | 382.86 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Experimental Protocols: Disposal of this compound
The following step-by-step procedures are mandatory for the disposal of this compound and its contaminated materials. These protocols are designed to mitigate risks associated with the handling of this potent research chemical.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A properly fitted respirator is required if handling the powder form outside of a certified chemical fume hood.
Disposal of Unused this compound Powder
-
Collection: Carefully collect all unused this compound powder in a clearly labeled, sealed container. The container must be compatible with chemical waste.
-
Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the name "this compound," the CAS number, and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not attempt to dispose of this compound powder in regular trash or down the drain.
Disposal of this compound Solutions
-
Solvent Consideration: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). The disposal procedure must account for both the this compound and the solvent.
-
Collection: Collect all this compound solutions in a labeled, leak-proof container designated for halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the names of all constituents (this compound and DMSO), and their approximate concentrations.
-
Professional Disposal: The container should be sent for incineration by a licensed hazardous waste disposal service. Under no circumstances should this compound solutions be poured down the sink.
Disposal of Contaminated Materials
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Labware: Glassware and plasticware contaminated with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. After rinsing, the labware can be washed according to standard laboratory procedures.
-
PPE and Absorbents: Contaminated gloves, bench paper, and other solid waste should be collected in a sealed bag and disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound in various forms.
References
Essential Safety and Operational Guide for Handling JC124
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the novel NLRP3 inflammasome inhibitor, JC124.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective NLRP3 inflammasome inhibitor. Given that this compound is a novel research chemical, comprehensive toxicological data is not yet available. Therefore, it must be handled with the utmost caution, assuming it is potentially hazardous. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Personal Protective Equipment (PPE)
As a novel compound, the full hazard profile of this compound has not been established. It should be treated as a potentially toxic substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
Recommended Personal Protective Equipment (PPE) for handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant, chemical splash goggles. | Protects eyes from splashes of this compound powder or solutions. |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. | Prevents skin contact with the compound. Nitrile offers good chemical resistance. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk and ensure experimental integrity.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: this compound powder should be stored at -20°C or -80°C in a tightly sealed container, as recommended by suppliers.[1] Solutions of this compound in solvents like DMSO should also be stored at low temperatures (-20°C or -80°C) to maintain stability.[1][2]
Preparation of Solutions
This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments.[2][3]
-
Solvent Hazards: DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying dissolved substances with it.[4] Always handle DMSO in a fume hood while wearing appropriate PPE.
-
Procedure:
-
Ensure all work is conducted in a certified chemical fume hood.
-
Wear the recommended PPE (safety goggles, double nitrile gloves, lab coat).
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of this compound powder.
-
Add the desired volume of DMSO to the this compound powder. Sonication may be required to aid dissolution.[2]
-
Experimental Use
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Minimize the quantities of this compound used in experiments.
-
After handling, thoroughly wash hands and any potentially contaminated surfaces.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| This compound Solutions (e.g., in DMSO) | Collect in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. Do not pour down the drain.[5] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove gloves using a technique that avoids skin contact and dispose of them in the designated solid hazardous waste stream. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.[5][6]
Emergency Procedures
Spill Response
The following diagram outlines the general workflow for responding to a this compound spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols Cited
This compound has been utilized in various research studies, primarily focusing on its anti-inflammatory and neuroprotective effects.
In Vitro Solution Preparation
-
Objective: To prepare a stock solution of this compound for cell culture experiments.
-
Methodology:
-
This compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[3]
-
This stock solution is then further diluted in cell culture media to the desired final concentration for treating cells.
-
In Vivo Formulation for Animal Studies
-
Objective: To prepare a this compound formulation suitable for intraperitoneal injection in animal models.
-
Methodology: A common formulation involves a multi-component solvent system to ensure solubility and biocompatibility. An example protocol is as follows:
-
Prepare a stock solution of this compound in DMSO.
-
In a stepwise manner, add PEG300, Tween-80, and saline to the DMSO stock solution, mixing thoroughly after each addition to achieve a clear solution. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Signaling Pathway Context
This compound is a specific inhibitor of the NLRP3 inflammasome. The following diagram illustrates the simplified signaling pathway that this compound targets.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | NOD | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
